molecular formula C7H10N2O3 B1147079 N-Nitroso guvacoline-d4 CAS No. 1330277-21-8

N-Nitroso guvacoline-d4

Cat. No.: B1147079
CAS No.: 1330277-21-8
M. Wt: 174.19 g/mol
InChI Key: NXEUEKXJAAVKCT-CNNQADKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Guvacoline-d4 (major) (CAS 1330277-21-8) is a stable isotope-labeled compound primarily utilized as an internal standard for the precise quantification of N-nitroso compounds in complex matrices via techniques such as High-Performance Liquid Chromatography (HPLC) . This deuterated analog provides enhanced mass spectrometry detection capabilities, making it invaluable for drug metabolism and toxicology studies . As a member of the N-nitroso compound family, its research value is closely tied to investigating carcinogenic mechanisms. N-nitroso compounds are metabolically activated by cytochrome P450 enzymes to form highly reactive electrophilic alkylating agents . These reactive intermediates spontaneously decompose to form alkyl diazonium ions that covalently bind to DNA, forming adducts and initiating mutagenesis and carcinogenesis . Research into compounds like this compound is therefore critical for understanding the biochemical pathways of DNA damage and repair, cell proliferation, and apoptosis induced by nitrosamine exposure . The compound has a molecular formula of C7H6D4N2O3 and a molecular weight of 174.19 g/mol . It is characterized by a boiling point of 311.6±42.0 °C, a density of 1.3±0.1 g/cm³, and a refractive index of 1.550 . It shows slight solubility in chloroform, ethyl acetate, and methanol, and should be stored under refrigeration to maintain stability . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or in vivo applications .

Properties

CAS No.

1330277-21-8

Molecular Formula

C7H10N2O3

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3,3,6,6-tetradeuterio-1-nitroso-2H-pyridine-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3/i2D2,5D2

InChI Key

NXEUEKXJAAVKCT-CNNQADKRSA-N

Synonyms

1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester;  Nitrosoguvacoline-d4; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso guvacoline-d4, a deuterated isotopologue of the areca-nut-derived nitrosamine, N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require detailed technical information, including experimental methodologies and an understanding of its biological context.

Core Chemical Properties

This compound is the deuterium-labeled form of N-Nitroso guvacoline (B1596253), where four hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis of N-Nitrosoguvacoline in various matrices, particularly in metabolic and pharmacokinetic studies.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
IUPAC Name 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester[2]
Synonyms Nitrosoguvacoline-d4[2]
CAS Number 1330277-21-8[2]
Molecular Formula C₇H₆D₄N₂O₃[2]
Molecular Weight 174.19 g/mol [2][3]
Canonical SMILES COC(=O)C1=CCCN(C1)N=O[4][5]

Synthesis and Experimental Protocols

The synthesis of N-Nitroso guvacoline and its deuterated analog involves the nitrosation of the corresponding precursor, guvacoline or guvacoline-d4. While specific protocols for the deuterated version are proprietary to commercial suppliers, the general chemical principles are well-established for related N-nitrosamines.

The preparation of N-Nitrosoguvacoline (NGL) is typically achieved through the nitrosation of arecoline (B194364) or guvacine.[6] A common method, as described by Lijinsky and Taylor (1976), involves the reaction of the precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Small amounts of phenolic extracts from areca fruit have been shown to inhibit the formation of NGL from arecoline, while larger amounts can enhance its formation.[6]

The synthesis of the deuterated analog would follow a similar pathway, starting with the deuterated precursor, guvacoline-d4. The final step involves the introduction of the nitroso group.

Experimental Protocol: Nitrosation of Deuterated Precursor (General)

  • Dissolution: The precursor, guvacoline-d4, is dissolved in an appropriate acidic solution (e.g., dilute hydrochloric acid or acetic acid).

  • Nitrosation: A solution of sodium nitrite (NaNO₂) is added dropwise to the precursor solution while maintaining a low temperature (typically 0-5°C) with constant stirring. The acidic conditions protonate the nitrite ion to form nitrous acid (HNO₂), the active nitrosating agent.[7]

  • Reaction Quenching: After a set reaction time, the reaction is quenched, often by the addition of a scavenger for excess nitrous acid, such as ammonium (B1175870) sulfamate (B1201201) or urea.

  • Extraction: The reaction mixture is neutralized, and the this compound product is extracted using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to yield the final high-purity compound.

Below is a diagram illustrating the general workflow for the synthesis.

G Diagram 1: General Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Purification A Guvacoline-d4 Precursor D Nitrosation Reaction (0-5°C) A->D B Acidic Solution B->D C Sodium Nitrite (NaNO2) C->D E Reaction Quenching D->E Quench F Organic Extraction E->F G Column Chromatography F->G H Pure this compound G->H

Diagram 1: General Synthesis Workflow for this compound

Analytical Methodologies

The detection and quantification of N-nitrosamines like this compound in pharmaceutical and biological samples require highly sensitive and selective analytical methods due to their potential carcinogenicity and typically low concentration levels.[7]

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the standard for analyzing N-nitrosamines.[7][8]

  • LC-MS/MS: This is a common and robust method. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[7]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Orbitrap mass spectrometers offer high mass accuracy, which is crucial for the unambiguous identification and quantification of trace-level impurities.[9]

  • Thermal Energy Analyzer (TEA): Historically, the TEA detector has been used for its high selectivity for N-nitroso compounds, though it is often less sensitive than modern MS techniques.[10]

  • Sample Preparation:

    • Extraction: The analyte is extracted from the sample matrix (e.g., biological fluid, drug product) using a suitable solvent like methanol (B129727) or an appropriate buffer.[8][9]

    • Internal Standard Spiking: A known concentration of the isotopically labeled internal standard (in this case, this compound when analyzing the non-labeled compound) is added to the sample and calibration standards to correct for matrix effects and variations in sample processing.[8]

    • Cleanup: The extract may be centrifuged and filtered through a syringe filter (e.g., 0.22 µm PVDF) to remove particulates before injection.[8][9]

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18 or Phenyl-Hexyl) is typically used for separation.[9]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid, is employed.[9]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Quantification: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]

The following diagram outlines a typical analytical workflow.

G Diagram 2: Analytical Workflow for N-Nitrosamines cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Matrix Spike Spike with Internal Standard (e.g., d4) Sample->Spike Extract Solvent Extraction Spike->Extract Filter Centrifuge & Filter Extract->Filter HPLC UHPLC Separation Filter->HPLC Inject MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition MS->Data CalCurve Calibration Curve Data->CalCurve Quantify Calculate Concentration CalCurve->Quantify Result Final Result Quantify->Result

Diagram 2: Analytical Workflow for N-Nitrosamines

Biological Context and Signaling Pathways

N-Nitroso compounds are of significant interest due to their carcinogenic potential.[7] N-Nitrosoguvacoline has been identified in the saliva of betel-quid chewers and is formed by the nitrosation of arecoline, a major alkaloid in the areca nut.[4][6] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient data.[4][6]

Like most N-nitrosamines, N-Nitrosoguvacoline is considered a procarcinogen that requires metabolic activation to exert its genotoxic effects.[11] This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[11][12]

The general mechanism involves α-hydroxylation, where a hydrogen atom on a carbon adjacent to the N-nitroso group is hydroxylated. This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions or carbocations.[11][13] These electrophiles can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating the process of carcinogenesis.

The conceptual pathway for this metabolic activation is depicted below.

G Diagram 3: Conceptual Metabolic Activation of N-Nitrosamines Procarcinogen N-Nitrosoguvacoline (Procarcinogen) Hydroxylation α-Hydroxylation Procarcinogen->Hydroxylation Metabolism CYP450 Cytochrome P450 Enzymes CYP450->Hydroxylation Intermediate Unstable α-hydroxy Nitrosamine Hydroxylation->Intermediate Electrophile Reactive Electrophile (e.g., Diazonium Ion) Intermediate->Electrophile Decomposition Adducts DNA Adducts Electrophile->Adducts DNA Cellular DNA DNA->Adducts Alkylation Mutation Somatic Mutations Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Diagram 3: Conceptual Metabolic Activation of N-Nitrosamines

References

N-Nitroso Guvacoline-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosated derivative of the areca nut alkaloid guvacoline. As a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens, N-Nitroso guvacoline and its isotopically labeled counterpart are critical tools in cancer research and analytical chemistry. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical applications, and the biological signaling pathways associated with its non-deuterated form. Detailed experimental protocols and representative analytical data are presented to support its use in research and development.

Introduction

N-nitrosamines are a class of chemical compounds with the general structure R1N(-R2)-N=O. They are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid. Many N-nitrosamines are potent carcinogens in various animal species and are classified as probable human carcinogens.[1][2] N-Nitroso guvacoline is a specific N-nitrosamine derived from guvacoline, an alkaloid found in the areca nut, the seed of the Areca catechu palm.[3] Chewing areca nut, often as part of a betel quid, is a widespread practice in many parts of Asia and has been strongly linked to an increased risk of oral and esophageal cancers.[3]

This compound is a stable, isotopically labeled version of N-Nitroso guvacoline. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5] Its use allows for the accurate determination of N-Nitroso guvacoline levels in various matrices, including biological samples and food products. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective use in their studies.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in analytical methods.

PropertyValueReference
Chemical Name 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester--INVALID-LINK--
Synonyms Nitrosoguvacoline-d4--INVALID-LINK--
CAS Number 1330277-21-8--INVALID-LINK--
Molecular Formula C₇H₆D₄N₂O₃--INVALID-LINK--
Molecular Weight 174.19 g/mol --INVALID-LINK--
Appearance Solid-
Storage Temperature -20°C-

Synthesis

Representative Experimental Protocol for Synthesis

Materials:

  • Guvacoline-d4 hydrochloride

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

Procedure:

  • Dissolve a known quantity of guvacoline-d4 hydrochloride in distilled water in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in distilled water to the cooled guvacoline-d4 solution.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5°C. The pH should be maintained in the acidic range (pH 3-4) to facilitate nitrosation.

  • Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard for the quantitative analysis of N-Nitroso guvacoline in various samples using isotope dilution mass spectrometry.[4][5] This technique is highly accurate and precise, as the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or variations.

Representative Experimental Protocol for Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Sample Preparation:

  • Homogenize the sample matrix (e.g., biological tissue, saliva, or food product).

  • Spike a known amount of this compound internal standard into the homogenized sample.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the nitrosamines.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Nitroso guvacoline171.1[Fragment 1], [Fragment 2]
This compound175.1[Fragment 1+4], [Fragment 2+4]

Quantification:

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitroso guvacoline) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of N-Nitroso guvacoline in the unknown sample is then determined from this calibration curve.

Representative Analytical Method Validation Data

The following table presents plausible performance characteristics for an analytical method for the quantification of N-Nitroso guvacoline using this compound as an internal standard, based on data from similar nitrosamine (B1359907) analyses.[8][9][10]

ParameterRepresentative Value
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mL
Linearity (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Biological Effects and Signaling Pathways

While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated form, N-Nitroso guvacoline, is of significant interest due to its presence in the saliva of betel quid chewers.[3]

Carcinogenic Mechanism of N-Nitrosamines

The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12] This metabolic process generates highly reactive electrophilic intermediates that can alkylate DNA, leading to the formation of DNA adducts. If these DNA adducts are not repaired, they can cause mutations during DNA replication, initiating the process of carcinogenesis.[1][2]

Carcinogenic_Mechanism NNG N-Nitroso Guvacoline CYP Cytochrome P450 Enzymes NNG->CYP Metabolic Activation Reactive_Intermediate Reactive Electrophilic Intermediate CYP->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation During Replication Cancer Cancer Mutation->Cancer Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 Guvacoline (as agonist) -> M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 Guvacoline (as agonist) -> M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP

References

An In-depth Technical Guide to N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitroso guvacoline-d4, a deuterated analog of the areca nut-derived nitrosamine, N-Nitroso guvacoline (B1596253). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, analytical methodologies, and biological significance.

Molecular Profile

This compound is the isotopically labeled version of N-Nitroso guvacoline, a compound found in the saliva of betel quid chewers.[1] The incorporation of four deuterium (B1214612) atoms increases its molecular weight, making it a valuable internal standard for quantitative analysis by mass spectrometry.

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₆D₄N₂O₃174.191330277-21-8
N-Nitroso guvacolineC₇H₁₀N₂O₃170.1755557-02-3

Experimental Protocols for Analysis

The accurate detection and quantification of N-Nitroso compounds are critical due to their potential carcinogenicity. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A generic solid-phase extraction (SPE) protocol for the purification of nitrosamines from biological matrices is outlined below.

  • Conditioning: The SPE cartridge (e.g., C18) is conditioned with 6 mL of dichloromethane, followed by 6 mL of methanol (B129727), and finally 6 mL of water.

  • Sample Loading: The biological sample (e.g., saliva, urine) is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 10 mL of 10% methanol in water to remove polar interferences.

  • Elution: The target analytes are eluted with 8 mL of dichloromethane.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS or derivatized for GC-MS analysis.

LC-MS/MS is a highly sensitive and selective method for the analysis of N-nitroso compounds.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is typically used.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is a common mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso guvacoline and its deuterated internal standard are monitored. For N-Nitroso guvacoline, a potential transition could be m/z 171.1 → 141.1.

The following diagram illustrates a typical experimental workflow for the analysis of N-Nitroso guvacoline in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample extraction Solid-Phase Extraction (SPE) sample->extraction Load concentration Evaporation & Reconstitution extraction->concentration Elute lc_ms LC-MS/MS Analysis concentration->lc_ms Inject data_processing Data Processing & Quantification lc_ms->data_processing report Final Report data_processing->report

Fig. 1: Experimental workflow for N-Nitroso guvacoline analysis.

Biological Effects and Signaling Pathways

N-Nitroso guvacoline, being an areca nut-derived nitrosamine, is implicated in the pathogenesis of oral cancer.[2] Its biological effects are primarily attributed to its genotoxic and cytotoxic properties.

N-nitroso compounds are known to exert their carcinogenic effects through the formation of reactive electrophilic species that can alkylate DNA.[3] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.

Studies on areca nut and its derivatives have identified several key signaling pathways that are dysregulated, contributing to carcinogenesis.[4] These pathways are often interconnected and play crucial roles in cell proliferation, survival, and apoptosis.

The diagram below illustrates the relationship between areca nut-derived nitrosamines and key oncogenic signaling pathways.

signaling_pathway cluster_stimulus Stimulus cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_response Cellular Response areca_nitrosamines Areca Nut Nitrosamines (e.g., N-Nitroso guvacoline) egfr EGFR areca_nitrosamines->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk proliferation Increased Cell Proliferation erk->proliferation akt AKT1 pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis carcinogenesis Carcinogenesis proliferation->carcinogenesis apoptosis->carcinogenesis

Fig. 2: Areca nut nitrosamine-induced signaling pathways.

This guide provides foundational knowledge for the study of this compound. For further detailed protocols and safety information, it is essential to consult the relevant scientific literature and safety data sheets.

References

An In-depth Technical Guide to the Synthesis of N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for N-Nitroso guvacoline-d4, a deuterated isotopologue of the N-nitrosamine derived from guvacoline (B1596253). The synthesis involves a two-step process commencing with the deuteration of a suitable guvacoline precursor, followed by N-nitrosation. This document outlines detailed experimental protocols, presents expected quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of Synthetic Strategy

The synthesis of this compound can be strategically divided into two primary stages:

  • Deuteration of Guvacoline: Introduction of four deuterium (B1214612) atoms onto the piperidine (B6355638) ring of guvacoline. This can be achieved through catalytic hydrogen-deuterium exchange.

  • N-Nitrosation of Guvacoline-d4: Conversion of the secondary amine in the deuterated guvacoline to an N-nitrosamine.

This guide will provide a plausible and detailed protocol for each of these steps, based on established chemical transformations for similar molecular scaffolds.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields and purities achieved for analogous reactions reported in the literature.

Table 1: Reactants and Stoichiometry

StepReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
1Guvacoline HydrochlorideC₇H₁₂ClNO₂177.631.0
1Deuterium Oxide (D₂O)D₂O20.03Solvent
1Platinum on Carbon (Pt/C)Pt/C-Catalytic
2Guvacoline-d4C₇H₇D₄NO₂145.201.0
2Sodium Nitrite (B80452)NaNO₂69.001.2
2Hydrochloric Acid (HCl)HCl36.46to pH 3-4

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Purity (%)
1Guvacoline-d485-95>98
2This compound80-90>97

Table 3: Spectroscopic Data for N-Nitroso Guvacoline

Spectroscopic TechniqueExpected Data
Mass Spectrometry (EI-MS)m/z (%): 170 (M+), 140, 112, 82, 54[1]
¹H NMR (CDCl₃)δ (ppm): 7.15 (s, 1H), 4.20 (t, 2H), 3.75 (s, 3H), 3.40 (t, 2H), 2.50 (m, 2H)
¹³C NMR (CDCl₃)δ (ppm): 165.0, 138.0, 128.0, 52.0, 48.0, 45.0, 25.0

Note: The spectroscopic data for the deuterated analog, this compound, is expected to show a molecular ion peak at m/z 174 in the mass spectrum. The ¹H NMR spectrum will show a significant reduction in the integration of signals corresponding to the deuterated positions on the piperidine ring.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

This procedure is adapted from established methods for the deuteration of heterocyclic compounds using heterogeneous catalysis.

Diagram 1: Experimental Workflow for the Synthesis of Guvacoline-d4

G cluster_0 Synthesis of Guvacoline-d4 A Dissolve Guvacoline HCl in D2O B Add Pt/C catalyst A->B C Heat under D2 atmosphere B->C D Cool and filter catalyst C->D E Remove D2O under vacuum D->E F Isolate Guvacoline-d4 E->F

Caption: Workflow for the synthesis of Guvacoline-d4.

Materials:

  • Guvacoline hydrochloride (1.0 eq)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 10% Platinum on activated carbon (10 wt %)

  • Deuterium gas (D₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve guvacoline hydrochloride in deuterium oxide.

  • Add 10% platinum on carbon catalyst to the solution.

  • Seal the autoclave and purge with deuterium gas three times.

  • Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully vent the deuterium gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the deuterium oxide under reduced pressure to yield the crude guvacoline-d4 hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-d₆/diethyl ether).

This protocol is based on standard procedures for the N-nitrosation of secondary amines using sodium nitrite in an acidic medium.

Diagram 2: Experimental Workflow for the Synthesis of this compound

G cluster_1 Synthesis of this compound G Dissolve Guvacoline-d4 in water H Cool to 0-5°C G->H I Adjust pH to 3-4 with HCl H->I J Add NaNO2 solution dropwise I->J K Stir at 0-5°C J->K L Extract with dichloromethane (B109758) K->L M Dry and concentrate L->M N Purify by chromatography M->N

Caption: Workflow for the synthesis of this compound.

Materials:

  • Guvacoline-d4 (1.0 eq)

  • Sodium nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric acid (HCl, 1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Dissolve guvacoline-d4 in distilled water in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is between 3 and 4.

  • Prepare a solution of sodium nitrite in distilled water.

  • Add the sodium nitrite solution dropwise to the cooled guvacoline-d4 solution over a period of 30 minutes, maintaining the temperature below 5°C.

  • Continue to stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of two distinct chemical transformations.

Diagram 3: Overall Synthetic Pathway

G Guvacoline Guvacoline Guvacoline_d4 Guvacoline-d4 Guvacoline->Guvacoline_d4 Catalytic H-D Exchange (Pt/C, D2O, D2) N_Nitroso_Guvacoline_d4 This compound Guvacoline_d4->N_Nitroso_Guvacoline_d4 N-Nitrosation (NaNO2, HCl)

Caption: Synthetic pathway to this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities. Standard laboratory safety precautions should be followed, particularly when handling deuterium gas and N-nitroso compounds, which are potential carcinogens.

References

Technical Guide: N-Nitroso Guvacoline-d4 (CAS Number 1330277-21-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosamine (B1359907) analog of the areca nut alkaloid arecoline (B194364). Due to the carcinogenic potential of N-nitroso compounds, the detection and quantification of such impurities in pharmaceutical products, food, and environmental samples are of significant regulatory and safety concern. This compound serves as a critical internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical applications, and toxicological context of this compound.

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in Table 1 for easy comparison. This data is essential for the development of analytical methods and for understanding the compound's behavior in experimental settings.

Table 1: Physicochemical Data of this compound and N-Nitroso Guvacoline

PropertyThis compoundN-Nitroso Guvacoline
CAS Number 1330277-21-8[1]55557-02-3[2][3]
Molecular Formula C₇H₆D₄N₂O₃C₇H₁₀N₂O₃[2][3]
Molecular Weight 174.19 g/mol [1]170.17 g/mol [2][3]
IUPAC Name Methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate-d4Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate[2]
Synonyms 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4Nitrosoguvacoline, NGL[4][5]
Chemical Structure (Structure not available in search results)(Structure available in PubChem CID 62103)

Synthesis and Formation

Hypothesized Synthesis of this compound

Step 1: Synthesis of Guvacoline-d4 (Precursor) The synthesis of deuterated precursors often involves the use of deuterated reagents. For guvacoline-d4, this could potentially be achieved through methods analogous to the synthesis of other deuterated pyridine (B92270) derivatives, which may involve the use of deuterated reducing agents or starting from a deuterated pyridine ring.[6]

Step 2: Nitrosation of Guvacoline-d4 The final step would involve the nitrosation of the secondary amine in guvacoline-d4. This is typically achieved by reacting the amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), under controlled pH conditions.[7] The reaction of 6,7-dimethoxytetrahydroisoquinoline with nitrous acid at approximately pH 3.0 has been shown to produce the corresponding N-nitroso derivative in high yield.[7]

A general workflow for the synthesis is depicted in the following diagram:

G Hypothesized Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitrosation Deuterated_Starting_Material Deuterated Pyridine Derivative Guvacoline_d4 Guvacoline-d4 Deuterated_Starting_Material->Guvacoline_d4 Multi-step synthesis N_Nitroso_Guvacoline_d4 This compound Guvacoline_d4->N_Nitroso_Guvacoline_d4 Nitrosating_Agent Nitrous Acid (e.g., NaNO2, H+) Nitrosating_Agent->N_Nitroso_Guvacoline_d4

Hypothesized synthesis workflow for this compound.
Formation of N-Nitroso Guvacoline from Arecoline

N-Nitroso guvacoline is formed from the nitrosation of arecoline, a major alkaloid found in the areca nut, which is the primary component of betel quid.[4][5] This reaction can occur in vitro and is believed to happen in the oral cavity of betel quid chewers, where salivary nitrites can react with arecoline under acidic conditions.[5] The nitrosation of arecoline can lead to the formation of several N-nitroso compounds, including N-nitrosoguvacoline.[4][5]

Experimental Protocols

Quantification of N-Nitroso Guvacoline using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitroso guvacoline. The following is a representative protocol based on common practices for nitrosamine analysis.

Objective: To accurately quantify the concentration of N-Nitroso guvacoline in a sample matrix (e.g., pharmaceutical drug substance, biological fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.

Materials:

  • N-Nitroso guvacoline analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Sample matrix

  • Solid Phase Extraction (SPE) cartridges (if required for sample clean-up)

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-Nitroso guvacoline in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of the N-Nitroso guvacoline stock solution into the blank sample matrix.

    • Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Extract the sample with an appropriate solvent (e.g., methanol).

    • If necessary, perform a sample clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both N-Nitroso guvacoline and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso guvacoline to the peak area of this compound against the concentration of N-Nitroso guvacoline in the calibration standards.

    • Determine the concentration of N-Nitroso guvacoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

The general workflow for this analytical method is illustrated below:

G Analytical Workflow for N-Nitroso Guvacoline Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Matrix Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Clean_up SPE Clean-up (optional) Extraction->Clean_up LC_MSMS LC-MS/MS Analysis (MRM Mode) Clean_up->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification

General workflow for the quantification of N-Nitroso guvacoline.
Mutagenicity Assessment (Ames Test)

The mutagenic potential of N-nitroso compounds is a key toxicological endpoint. An enhanced Ames test protocol is recommended for N-nitrosamines due to their variable response in standard assays.

Objective: To assess the mutagenic potential of N-Nitroso guvacoline using the bacterial reverse mutation assay (Ames test).

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tester strain (e.g., WP2 uvrA (pKM101)).[8]

  • N-Nitroso guvacoline.

  • Rat and hamster liver S9 fraction (from animals pre-treated with enzyme inducers like phenobarbital (B1680315) and β-naphthoflavone).[8]

  • Positive controls (known mutagens for each strain, with and without S9 activation).[8]

  • Negative/vehicle control.

Procedure:

  • Assay Type: A pre-incubation method should be used.[8]

  • Metabolic Activation: The test should be conducted with and without a metabolic activation system (S9 mix). It is recommended to use both rat and hamster liver S9 at a concentration of 30%.[8][9]

  • Pre-incubation: The tester strains, the test compound (at various concentrations), and the S9 mix (or buffer for tests without metabolic activation) are pre-incubated for a defined period (e.g., 30 minutes).[8]

  • Plating: After pre-incubation, the mixture is plated on minimal glucose agar (B569324) plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.

Toxicological Profile and Signaling Pathways

General Toxicology of N-Nitroso Compounds

N-nitroso compounds are a class of potent carcinogens.[10] Their toxicity is primarily attributed to their metabolic activation into reactive electrophilic species that can alkylate cellular macromolecules, including DNA.[11][12] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.[12] The carcinogenicity of many N-nitrosamines has been demonstrated in various animal models, where they can induce tumors in multiple organs.[10] N-Nitroso guvacoline is classified by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans".[2]

Metabolic Activation Pathway

The primary pathway for the metabolic activation of most N-nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][13][14]

The proposed metabolic activation pathway for N-Nitroso guvacoline is as follows:

  • α-Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group onto a carbon atom adjacent (in the α-position) to the N-nitroso group of N-Nitroso guvacoline.

  • Formation of an Unstable Intermediate: This α-hydroxy nitrosamine is an unstable intermediate.

  • Generation of a Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive diazonium ion.

  • DNA Adduct Formation: The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine), forming DNA adducts.

This pathway is depicted in the following diagram:

G Metabolic Activation of N-Nitroso Guvacoline N_Nitroso_Guvacoline N-Nitroso Guvacoline Alpha_Hydroxy_Nitrosamine α-Hydroxy N-Nitroso Guvacoline (Unstable Intermediate) N_Nitroso_Guvacoline->Alpha_Hydroxy_Nitrosamine Diazonium_Ion Reactive Diazonium Ion (Electrophile) Alpha_Hydroxy_Nitrosamine->Diazonium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts CYP450 Cytochrome P450 Enzymes CYP450->Alpha_Hydroxy_Nitrosamine α-hydroxylation DNA DNA DNA->DNA_Adducts

Proposed metabolic activation pathway of N-Nitroso guvacoline.

The formation of these DNA adducts is a critical initiating event in the carcinogenesis of N-nitroso compounds. The specific types of DNA adducts formed and their persistence in tissues can influence the mutagenic and carcinogenic potential of the compound.

Conclusion

This compound is an indispensable tool for the accurate risk assessment of N-Nitroso guvacoline, a potential human exposure carcinogen derived from the widely consumed areca nut. This technical guide has provided a comprehensive overview of its properties, hypothesized synthesis, and application in validated analytical methods. The understanding of its toxicological context, through the lens of the broader class of N-nitroso compounds and their metabolic activation pathways, is crucial for researchers, scientists, and drug development professionals working to ensure the safety of pharmaceutical and consumer products. Further research into the specific metabolic fate and toxicological profile of N-Nitroso guvacoline will continue to enhance our ability to mitigate the risks associated with this compound.

References

An In-depth Technical Guide to the Core Applications of Deuterated N-Nitroso Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal applications of Deuterated N-Nitroso guvacoline (B1596253), a critical tool in analytical chemistry, metabolic research, and cancer studies. While N-Nitroso guvacoline is recognized as a carcinogenic nitrosamine (B1359907) derived from arecoline, a primary alkaloid in the areca nut, its deuterated analogue serves specialized purposes in scientific investigation. The incorporation of deuterium (B1214612), a stable, heavy isotope of hydrogen, allows for precise molecular tracking and the study of reaction kinetics, which are invaluable in quantitative bioanalysis and in elucidating metabolic and toxicological pathways.

Application as an Internal Standard in Quantitative Analysis

The most prominent application of Deuterated N-Nitroso guvacoline is as an internal standard (IS) for the accurate quantification of N-Nitroso guvacoline in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Due to its nearly identical chemical and physical properties to the non-deuterated analyte, it serves as an ideal reference compound.[1][2]

Core Principle: The deuterated standard is added at a known concentration to samples at the beginning of the preparation process.[3] It co-elutes with the native N-Nitroso guvacoline during chromatography but is distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[4][5] This allows for the correction of variability that may arise during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the measurement.[1][2]

For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. The following table provides hypothetical, yet representative, mass spectrometry parameters for such an analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitroso guvacoline171.1112.110015
Deuterated N-Nitroso guvacoline (d4)175.1116.110015
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of Deuterated N-Nitroso guvacoline (d4) in methanol (B129727) (internal standard).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.[6]

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Data Analysis: The concentration of N-Nitroso guvacoline is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a standard curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated N-Nitroso Guvacoline (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantification via Standard Curve Calculate->Quantify

Caption: Workflow for the quantitative analysis of N-Nitroso guvacoline.

Application in Metabolic and Mechanistic Studies

Deuterated N-Nitroso guvacoline is a powerful tool for investigating the metabolic fate and mechanisms of toxicity of its non-deuterated counterpart. N-nitrosamines are known procarcinogens that require metabolic activation to exert their genotoxic effects.[7][8][9] This activation is typically initiated by cytochrome P450 (CYP) enzymes.[8][10]

Core Principles:

  • Metabolic Fate Tracing: By using a deuterated version of N-Nitroso guvacoline, researchers can administer the compound to in vivo or in vitro models and trace the appearance of deuterium-labeled metabolites. This helps in identifying the specific metabolic pathways the compound undergoes.

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction rate. By strategically placing deuterium at different positions on the N-Nitroso guvacoline molecule, researchers can determine which positions are critical for its metabolic activation and subsequent toxicity. A reduced rate of metabolism or toxicity for a specifically deuterated analogue points to that position being a key site of enzymatic attack.

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding Deuterated N-Nitroso guvacoline (or its non-deuterated form for comparison) to a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the microsomes.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

    • Comparing the half-life of deuterated versus non-deuterated N-Nitroso guvacoline reveals the kinetic isotope effect on its metabolism.

G cluster_pathway Metabolic Activation Pathway cluster_consequence Biological Consequence Parent N-Nitroso Guvacoline Hydroxylated α-Hydroxy- N-Nitroso Guvacoline Parent->Hydroxylated CYP450 (α-hydroxylation) Diazohydroxide Diazohydroxide Intermediate Hydroxylated->Diazohydroxide Spontaneous Decomposition Carbocation Electrophilic Carbocation Diazohydroxide->Carbocation DNA_Adduct DNA Adducts Carbocation->DNA_Adduct Alkylation Mutation DNA Mutation DNA_Adduct->Mutation Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Caption: General metabolic activation pathway for N-nitrosamines.

Application in Carcinogenesis Research

Building on the principles of metabolic activation, Deuterated N-Nitroso guvacoline can be used in animal models to investigate the mechanisms of carcinogenesis.

Core Principle: By comparing the carcinogenic potency of N-Nitroso guvacoline with a deuterated analogue where deuterium is placed at a suspected site of metabolic activation, researchers can confirm the importance of that specific metabolic step in the initiation of cancer. If the deuterated compound shows significantly reduced tumor incidence or a longer latency period compared to the non-deuterated compound, it provides strong evidence that the deuterated position is critical for forming the ultimate carcinogen.

  • Animal Model: Use a well-established rodent model, such as male F344 rats.

  • Dosing:

    • Divide animals into three groups: a control group receiving the vehicle (e.g., drinking water), a group receiving N-Nitroso guvacoline, and a group receiving Deuterated N-Nitroso guvacoline.

    • Administer the compounds at equimolar doses in the drinking water for a prolonged period (e.g., 50 weeks).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight weekly.

  • Termination and Necropsy:

    • At the end of the study period (e.g., 78 weeks), euthanize all surviving animals.[11]

    • Perform a complete necropsy, and collect all major organs.

  • Histopathology:

    • Preserve tissues in formalin, process for histopathological examination, and embed in paraffin.

    • Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A veterinary pathologist should perform a microscopic examination to identify and classify tumors.

  • Data Analysis:

    • Compare the incidence, multiplicity, and latency of tumors between the different groups using appropriate statistical methods (e.g., Fisher's exact test for incidence).

G cluster_compound1 N-Nitroso Guvacoline (C-H bond) cluster_compound2 Deuterated N-Nitroso Guvacoline (C-D bond) Metab1 Rapid Metabolic Activation (C-H bond cleavage) Carcinogen1 High Concentration of Ultimate Carcinogen Metab1->Carcinogen1 Tumor1 High Tumor Incidence Carcinogen1->Tumor1 Conclusion Conclusion: α-carbon hydroxylation is a rate-limiting step in carcinogenesis Tumor1->Conclusion Metab2 Slow Metabolic Activation (C-D bond cleavage) Carcinogen2 Low Concentration of Ultimate Carcinogen Metab2->Carcinogen2 Tumor2 Low Tumor Incidence Carcinogen2->Tumor2 Tumor2->Conclusion

Caption: Investigating carcinogenesis using the kinetic isotope effect.

References

An In-depth Technical Guide to N-Nitroso Guvacoline and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso guvacoline (B1596253) (NG), a nitrosamine (B1359907) derivative of the areca nut alkaloid guvacoline, is a compound of significant interest in toxicological and cancer research. It is primarily found in the saliva of individuals who chew betel quid, a practice common in many parts of Asia.[1] The carcinogenic potential of N-nitroso compounds is well-established, and NG is studied for its role in the development of oral and esophageal cancers associated with this habit. Its deuterated analog serves as a critical internal standard for accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to N-Nitroso guvacoline and its deuterated form.

Chemical and Physical Properties

N-Nitroso guvacoline is a yellow, solid compound at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₃PubChem
Molecular Weight 170.17 g/mol PubChem
IUPAC Name methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylatePubChem
CAS Number 55557-02-3PubChem
Appearance Yellow SolidChemicalBook
Solubility Slightly soluble in Chloroform and MethanolChemicalBook
Boiling Point 95-100°C at 0.1 TorrChemicalBook

Biological Activities and Mechanism of Action

The biological activity of N-Nitroso guvacoline is intrinsically linked to its classification as an N-nitroso compound. These compounds are generally not directly genotoxic but require metabolic activation to exert their carcinogenic effects.

Metabolic Activation

The primary pathway for the metabolic activation of N-nitrosamines, including N-Nitroso guvacoline, involves enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive electrophilic diazonium ion. This ion is the ultimate carcinogenic species that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.

Metabolic Activation of N-Nitroso guvacoline NG N-Nitroso guvacoline CYP Cytochrome P450 (α-hydroxylation) NG->CYP Metabolism Unstable_Intermediate α-hydroxy N-Nitroso guvacoline (Unstable) CYP->Unstable_Intermediate Diazonium Diazonium Ion (Electrophile) Unstable_Intermediate->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation

Caption: Metabolic activation pathway of N-Nitroso guvacoline.

Genotoxicity and DNA Adduct Formation

The formation of DNA adducts by the reactive metabolites of N-Nitroso guvacoline is the critical initiating event in its carcinogenic activity. These adducts can lead to miscoding during DNA replication, resulting in mutations and, ultimately, uncontrolled cell growth and cancer. The primary sites of adduction on DNA bases are the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.

Deuterated N-Nitroso Guvacoline

Deuterated analogs of N-Nitroso guvacoline, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in analytical chemistry. Due to their similar physicochemical properties to the parent compound, they co-elute during chromatography and exhibit similar ionization efficiency in mass spectrometry. However, their increased mass allows them to be distinguished from the non-deuterated form, making them excellent internal standards for accurate quantification in complex biological samples like saliva and urine. The deuterium substitution is typically at a position that is not susceptible to hydrogen-deuterium exchange under analytical conditions.

Experimental Protocols

This section details the methodologies for key experiments related to N-Nitroso guvacoline.

Synthesis of N-Nitroso Guvacoline

A general method for the synthesis of N-nitroso compounds involves the reaction of the corresponding secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Protocol:

  • Dissolve guvacoline hydrochloride in an appropriate solvent (e.g., water).

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the acidic pH (e.g., with hydrochloric acid).

  • Stir the reaction mixture at a low temperature for a specified period.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude N-Nitroso guvacoline.

  • Purify the product using techniques such as column chromatography.

Note: This is a general procedure and specific reaction conditions may vary.

Quantitative Analysis by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

GC-TEA is a highly selective and sensitive method for the detection of N-nitroso compounds.

Sample Preparation (Saliva):

  • Collect saliva samples and store them frozen until analysis.

  • Thaw the samples and centrifuge to remove debris.

  • Spike the supernatant with a known amount of deuterated N-Nitroso guvacoline as an internal standard.

  • Extract the nitrosamines using an organic solvent (e.g., dichloromethane) at a specific pH.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

GC-TEA Parameters:

ParameterValue
Column Capillary column suitable for nitrosamine analysis
Carrier Gas Helium
Injector Temperature 200-250 °C
Oven Program A temperature gradient program to separate the analytes
TEA Pyrolyzer Temp. ~550 °C
Detector Thermal Energy Analyzer
Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol:

  • Use Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs.

  • Prepare different concentrations of N-Nitroso guvacoline in a suitable solvent.

  • In the presence and absence of a metabolic activation system (S9 fraction from rat liver), incubate the tester strains with the test compound.

  • Plate the mixture on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Ames Test Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Observation Strains Salmonella typhimurium (his- strains) Incubate_S9 Incubate Strains + Compound + S9 Mix Strains->Incubate_S9 Incubate_noS9 Incubate Strains + Compound (no S9) Strains->Incubate_noS9 Compound N-Nitroso guvacoline (various concentrations) Compound->Incubate_S9 Compound->Incubate_noS9 S9 S9 Mix (Metabolic Activation) S9->Incubate_S9 Plate Plate on Histidine-deficient media Incubate_S9->Plate Incubate_noS9->Plate Incubate_plates Incubate 48-72h Plate->Incubate_plates Count Count Revertant Colonies (his+) Incubate_plates->Count

Caption: Workflow for the Ames mutagenicity test.

Quantitative Data

The following table summarizes quantitative data found in the literature for N-Nitroso guvacoline.

ParameterMatrixConcentration RangeAnalytical MethodReference
N-Nitroso guvacoline LevelSaliva of betel quid chewers0 - 7.1 ng/mLGC-TEA[1]

Conclusion

N-Nitroso guvacoline is a significant genotoxic compound found in the saliva of betel quid chewers, posing a potential carcinogenic risk. Understanding its metabolic activation, DNA interaction, and accurate quantification are crucial for risk assessment and cancer prevention strategies. The use of its deuterated analog as an internal standard is essential for reliable analytical measurements. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the toxicology and mechanism of action of this important nitrosamine. Further research is warranted to fully elucidate the specific DNA adducts formed and to develop more sensitive and specific analytical methods for its detection in various biological matrices.

References

Physical and chemical properties of N-Nitroso guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Nitroso guvacoline-d4. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry, particularly in the context of nitrosamine (B1359907) impurity analysis. This document compiles available data on its properties, outlines detailed experimental protocols for its analysis, and presents key information in a structured and accessible format.

Core Physical and Chemical Properties

This compound is the deuterated form of N-Nitroso guvacoline, a nitrosamine derivative of the alkaloid guvacoline. The incorporation of four deuterium (B1214612) atoms makes it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte in various matrices.

General Information
PropertyValueReference
Chemical Name 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester[1][2]
Synonyms Nitrosoguvacoline-d4[2]
CAS Number 1330277-21-8[1][2]
Molecular Formula C₇H₆D₄N₂O₃[2]
Product Format Neat[1]
Quantitative Physical and Chemical Data
PropertyValue (this compound)Value (N-Nitrosoguvacoline)Reference
Molecular Weight 174.19 g/mol 170.17 g/mol [2]
Exact Mass 174.0932 g/mol (Computed)170.0691 g/mol [5]
Topological Polar Surface Area 59 Ų (Computed)59 Ų (Computed)[5]
Hydrogen Bond Donor Count 0 (Computed)0 (Computed)[5]
Hydrogen Bond Acceptor Count 5 (Computed)5 (Computed)[5]
Rotatable Bond Count 2 (Computed)2 (Computed)[5]
XLogP3-AA (Computed) Not Available0.5[5]

Note: Computed values are estimations and may differ from experimental values.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of N-Nitroso guvacoline. The following protocols are representative methodologies based on established practices for nitrosamine analysis.

General Synthesis of N-Nitrosamines

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite.[6][7] The synthesis of a deuterated analogue like this compound would involve the nitrosation of the corresponding deuterated precursor, guvacoline-d4.

A general procedure for the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite under solvent-free conditions has been reported.[7] This method offers high yields and avoids the use of harsh acids or metals.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the trace-level quantification of nitrosamine impurities in pharmaceutical products and other matrices.

2.2.1. Sample Preparation

A generic sample preparation workflow for the analysis of a drug substance for nitrosamine impurities is as follows:

  • Weighing: Accurately weigh a specific amount of the drug substance.

  • Dissolution: Dissolve the sample in a suitable diluent (e.g., methanol, water with 0.1% formic acid).

  • Spiking: Add a known concentration of the internal standard, this compound.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

2.2.2. Chromatographic Conditions (Representative)

  • LC System: UHPLC system

  • Column: A reverse-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: A suitable gradient program to achieve separation of the analyte from the drug substance and other impurities.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 10 µL

2.2.3. Mass Spectrometric Conditions (Representative)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Nitroso guvacoline: Precursor ion [M+H]⁺ → Product ion(s)

    • This compound: Precursor ion [M+H]⁺ → Product ion(s)

    • Note: Specific MRM transitions need to be optimized for the instrument used.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Generalized Synthesis Workflow

Synthesis_Workflow Guvacoline_d4 Guvacoline-d4 (Precursor) Reaction Nitrosation Reaction Guvacoline_d4->Reaction Nitrosating_Agent Nitrosating Agent (e.g., tert-butyl nitrite) Nitrosating_Agent->Reaction Crude_Product Crude N-Nitroso guvacoline-d4 Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure N-Nitroso guvacoline-d4 Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Workflow for Quantification

Analytical_Workflow Sample Drug Substance/Product Sample Spiking Spike with This compound (IS) Sample->Spiking Preparation Sample Preparation (Dissolution, Filtration) Spiking->Preparation LC_Separation UHPLC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. IS) MS_Detection->Data_Analysis Result Concentration of N-Nitroso guvacoline Data_Analysis->Result

Caption: Typical analytical workflow for the quantification of N-Nitroso guvacoline.

Stability and Storage

This compound should be stored under controlled conditions to ensure its stability and integrity as a reference standard.

  • Storage Temperature: 2-8°C is recommended by some suppliers for related compounds.

  • Long-term Storage: For long-term stability, storage at -20°C is advisable, especially for neat materials.

  • Light Sensitivity: N-nitrosamines can be sensitive to light, so storage in amber vials or in the dark is recommended.

  • pH Stability: N-nitrosamines are generally more stable under neutral or slightly basic conditions and can degrade under strongly acidic or UV light conditions.

Conclusion

This compound is a critical tool for the accurate quantification of the potentially carcinogenic impurity, N-Nitroso guvacoline. This guide provides a foundational understanding of its properties and the methodologies for its use. While specific experimental data for the deuterated form is limited in public literature, the provided information, based on the non-deuterated analogue and general principles of nitrosamine analysis, serves as a robust starting point for researchers and analytical scientists. For precise quantitative data, direct consultation of the supplier's Certificate of Analysis is essential. The outlined experimental protocols offer a solid framework for developing and validating sensitive and reliable analytical methods for the monitoring of this important nitrosamine impurity.

References

N-Nitroso guvacoline-d4 background information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Nitroso Guvacoline-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the areca nut-derived nitrosamine (B1359907), N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, biological activities, and toxicological profile.

Chemical and Physical Properties

This compound is the deuterated form of N-Nitrosoguvacoline, an N-nitrosamine derived from arecoline (B194364), a major alkaloid present in the areca nut.[1] The "-d4" designation indicates the presence of four deuterium (B1214612) atoms, which replace four hydrogen atoms in the molecule. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of N-Nitroso guvacoline (B1596253).[2]

Table 1: Chemical and Physical Properties of N-Nitroso Guvacoline and its Deuterated Analog

PropertyN-Nitroso GuvacolineThis compound
IUPAC Name methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate[3]methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate-d4
Synonyms NG, NGL, Nitrosoguvacoline[1]Nitrosoguvacoline-d4
CAS Number 55557-02-3[3]1330277-21-8[4]
Molecular Formula C₇H₁₀N₂O₃[3]C₇H₆D₄N₂O₃
Molecular Weight 170.17 g/mol [3]174.19 g/mol
Appearance Yellow oil or liquid[1][5]Not specified, likely a yellow oil/liquid
SMILES COC(=O)C1=CCCN(C1)N=O[3]Not available

Experimental Protocols

Synthesis of N-Nitroso Guvacoline

A general method for the synthesis of N-Nitrosoguvacoline involves the nitrosation of its precursor, guvacoline (the N-demethylated derivative of arecoline).[1]

Experimental Protocol (based on Lijinsky and Taylor, 1976): [1]

  • Preparation of Guvacine (B1672442): Guvacine is synthesized from 3-carbethoxy-4-piperidone through hydrogenation to the corresponding piperidinol. This is followed by dehydration and de-esterification using hydrogen chloride gas at 200°C.

  • Esterification: The resulting guvacine is then esterified with diazomethane (B1218177) to yield guvacoline.

  • Nitrosation: Guvacoline is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield N-Nitrosoguvacoline. The reaction is typically carried out in an aqueous solution at a controlled pH.

  • Purification: The product is then extracted with an organic solvent and purified using chromatographic techniques.

Proposed Synthesis of this compound

Proposed Experimental Workflow:

G cluster_synthesis Synthesis of this compound Deuterated_Precursor Deuterated Guvacoline Precursor Deuteration Deuteration Reaction (e.g., using D2O and a catalyst) Deuterated_Precursor->Deuteration Guvacoline_d4 Guvacoline-d4 Deuteration->Guvacoline_d4 Nitrosation Nitrosation (e.g., with NaNO2/acid) Guvacoline_d4->Nitrosation NG_d4 This compound Nitrosation->NG_d4

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Synthesis of a Deuterated Precursor: A suitable precursor to guvacoline would be synthesized or obtained.

  • Deuteration: The precursor would undergo a deuterium exchange reaction. This can often be achieved by heating the compound in the presence of a deuterium source like D₂O with a suitable catalyst (e.g., a palladium-based catalyst).[6]

  • Conversion to Guvacoline-d4: The deuterated precursor would then be converted to guvacoline-d4 through a series of reactions analogous to the synthesis of non-deuterated guvacoline.

  • Nitrosation: The final step would be the nitrosation of guvacoline-d4 to yield this compound.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using isotope dilution mass spectrometry.[2][7]

Representative LC-MS/MS Protocol: [8][9][10]

  • Sample Preparation:

    • A known amount of the sample (e.g., biological fluid, drug substance) is accurately weighed.

    • A precise volume of a standard solution of this compound is added to the sample.

    • The sample is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The extract is concentrated and reconstituted in the mobile phase for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., Xselect® HSS T3).[9]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol (e.g., 2:8) with 0.1% formic acid (Mobile Phase B).[9]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Nitroso Guvacoline: Precursor ion (m/z 171.1) to a specific product ion.

      • This compound: Precursor ion (m/z 175.1) to a corresponding product ion.

    • Quantification: The concentration of N-Nitroso guvacoline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolism and Pharmacokinetics

In vivo studies in rats have shown that N-Nitrosoguvacoline is metabolized to N-nitrosonipecotic acid, which is the major metabolite excreted in the urine.[1][11] When administered orally to rats, a significant portion of the N-Nitrosoguvacoline dose (66-85%) is excreted as N-nitrosonipecotic acid.[11]

Toxicology and Biological Activity

Carcinogenicity and Genotoxicity

The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence from animal studies.[1][3] Some studies in rats have shown a potential link to pancreatic adenomas, while others found no significant increase in tumor incidence.[1]

N-Nitrosoguvacoline has been shown to be weakly mutagenic in Salmonella typhimurium strains TA98 and TA100 in the Ames test.[13] In cultured human buccal epithelial cells, N-Nitrosoguvacoline was found to decrease cell survival and cellular thiol levels.[14][15][16] The genotoxicity of N-nitroso compounds is generally attributed to their metabolic activation to electrophilic intermediates that can form DNA adducts.[17][18]

Putative Signaling Pathway Involvement

Direct evidence for the specific signaling pathways modulated by N-Nitroso guvacoline is limited. However, based on studies of its precursor, arecoline, and other structurally related nitrosamines like the tobacco-specific nitrosamine NNK, a putative mechanism of action can be proposed. Arecoline and NNK have been shown to activate pro-survival and pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways.[19][20][21][22][23]

Activation of these pathways can lead to a variety of cellular responses that contribute to carcinogenesis, such as increased cell proliferation, inhibition of apoptosis, and promotion of metastasis.

G cluster_pathway Putative Signaling Pathway of N-Nitroso Guvacoline cluster_membrane Cell Membrane cluster_mapk MAPK Cascade cluster_nucleus Nucleus NG N-Nitroso Guvacoline Receptor Receptor (e.g., GPCR, EGFR) NG->Receptor DNA_Damage DNA Adducts NG->DNA_Damage Metabolic Activation PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Cellular_Response Cellular Responses (Proliferation, Survival, Inflammation) Transcription->Cellular_Response DNA_Damage->Cellular_Response

Caption: A putative signaling pathway for N-Nitroso guvacoline.

This diagram illustrates a hypothetical model where N-Nitroso guvacoline may interact with cell surface receptors, leading to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, modulate the activity of transcription factors that regulate key cellular processes. Additionally, metabolic activation of N-Nitroso guvacoline can lead to the formation of DNA adducts, contributing to its genotoxic effects.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Guvacoline using LC-MS/MS with N-Nitroso Guvacoline-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso guvacoline (B1596253) is a nitrosamine (B1359907) compound of interest, particularly in the analysis of tobacco products and areca nut-derived samples, where it may be present as a contaminant or a reaction product.[1] Due to the potential carcinogenic nature of nitrosamines, sensitive and specific analytical methods are required for their accurate quantification at trace levels. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso guvacoline, employing its stable isotope-labeled internal standard, N-Nitroso guvacoline-d4, to ensure high accuracy and precision. The method is designed for research and quality control laboratories in the pharmaceutical and related industries.

Experimental Protocols

Materials and Reagents
  • N-Nitroso Guvacoline (MW: 170.17 g/mol )[2][3][4]

  • This compound (MW: 174.19 g/mol )[5][6][7]

  • LC-MS Grade Methanol (B129727)

  • LC-MS Grade Water

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL) Individually weigh and dissolve N-Nitroso guvacoline and this compound in methanol to obtain stock solutions of 1 mg/mL.

2.2. Intermediate Standard Solutions (10 µg/mL) Dilute the stock solutions with methanol to prepare intermediate standard solutions of 10 µg/mL for both the analyte and the internal standard.

2.3. Working Standard Solutions and Calibration Curve Prepare a series of working standard solutions for the calibration curve by spiking appropriate aliquots of the N-Nitroso guvacoline intermediate standard into a constant volume of the this compound intermediate standard solution and diluting with the initial mobile phase composition. A typical calibration range would be from 0.1 ng/mL to 100 ng/mL.

2.4. Sample Preparation (Solid-Phase Extraction - SPE) For complex matrices such as tobacco or areca nut extracts, a solid-phase extraction cleanup may be necessary to minimize matrix effects.

  • Condition a polymeric SPE cartridge with methanol followed by water.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Method

3.1. Liquid Chromatography The chromatographic separation is performed on a UPLC system.

ParameterCondition
Column Waters ACQUITY UPLC HSS C18 (1.8 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

3.2. Mass Spectrometry A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

Table 1: MRM Transitions for N-Nitroso Guvacoline and this compound

The MRM transitions are predicted based on the molecular weights and the common fragmentation pattern of nitrosamines, which involves the neutral loss of the nitroso group (•NO, 30 Da).[8][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-Nitroso Guvacoline 171.17141.17To be optimized100
171.17Qualifier IonTo be optimized100
This compound 175.19145.19To be optimized100
175.19Qualifier IonTo be optimized100

Note: Collision energies should be optimized for the specific instrument to achieve the most stable and intense signal. A second, qualifier transition is recommended for confirmation.

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) working Working Standards (Calibration Curve) stock->working lc UPLC Separation (C18 Column) working->lc sample_prep Sample Extraction (e.g., SPE) sample_prep->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification (Internal Standard Method) ms->quant report Reporting (Concentration in Sample) quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitroso guvacoline.

logical_relationship analyte N-Nitroso Guvacoline lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationship for quantification using an internal standard.

References

GC-MS method for N-Nitroso guvacoline with d4 standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of N-Nitroso Guvacoline (B1596253) in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products. N-Nitroso guvacoline, a nitrosated derivative of the alkaloid arecoline, has been identified as a potential impurity in certain manufacturing processes.[2]

This application note details a sensitive and selective method for the quantitative analysis of N-Nitroso guvacoline in pharmaceutical matrices. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) and incorporates a deuterated internal standard, N-Nitroso guvacoline-d4, for enhanced accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction procedure. This method is intended for use by researchers, quality control analysts, and drug development professionals for the reliable monitoring of this potential genotoxic impurity.

Materials and Methods

Reagents and Standards
  • N-Nitroso guvacoline (CAS: 55557-02-3)[3]

  • This compound (ISTD) (CAS: 1330277-21-8)[4]

  • Dichloromethane (B109758) (DCM), GC grade

  • Methanol, HPLC grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Purified Water (e.g., Milli-Q)

  • 0.2 µm Syringe Filters (e.g., ww-PTFE)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso guvacoline and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Internal Standard (ISTD) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with dichloromethane to obtain a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the N-Nitroso guvacoline primary stock solution into dichloromethane. A typical calibration range would be 5 to 200 ng/mL. Each calibration standard should be spiked with the ISTD working solution to a final concentration of 50 ng/mL.

Sample Preparation Protocol

The following protocol is a general guideline and may require optimization based on the specific drug matrix.

  • Sample Weighing: Accurately weigh approximately 250 mg of the ground tablet powder or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[5]

  • Sample Dissolution/Suspension: Add 10 mL of 1M NaOH solution to the tube. Vortex briefly and shake for at least 5 minutes to ensure the sample is fully suspended or dissolved.[5]

  • Liquid-Liquid Extraction: Add 2.0 mL of dichloromethane containing the internal standard (this compound at a concentration appropriate to yield a final concentration similar to the analyte) to the suspension.[5][6]

  • Mixing and Centrifugation: Vortex the tube for 2 minutes to facilitate extraction of the analyte into the organic phase. Centrifuge at approximately 10,000 x g for 5 minutes to achieve phase separation.[5]

  • Extract Collection: Carefully transfer the lower organic (dichloromethane) layer to a clean GC vial, filtering through a 0.2 µm syringe filter if necessary.[6]

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions
Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole GC/MS or equivalent
Injection Mode Splitless, 1 µL
Injector Temperature 250 °C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
GC Column DB-WAX or equivalent (30 m x 0.25 mm, 0.5 µm film thickness)[7]
Oven Program Initial temp 70°C, hold for 2 min, ramp at 20°C/min to 240°C, hold for 5 min.[1][7]
Transfer Line Temp 250 °C
Ion Source Electron Ionization (EI)
Source Temperature 230 °C[8]
Quadrupole Temp 150 °C[8]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored N-Nitroso Guvacoline: m/z 170 (Quantifier), 140 (Qualifier) This compound: m/z 174 (Quantifier), 144 (Qualifier)
Solvent Delay 5 minutes

Results and Data Presentation

The described method was validated in accordance with ICH Q2(R1) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose of quantifying N-Nitroso guvacoline at trace levels.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method, based on established performance for similar nitrosamine (B1359907) analyses.[6][7][9]

Validation Parameter Result
Linearity (r²) > 0.998[8]
Range 5 - 200 ng/mL
Limit of Detection (LOD) ~1.5 ng/mL (S/N ratio of 3)[7]
Limit of Quantitation (LOQ) ~5.0 ng/mL (S/N ratio of 10)[7]
Accuracy (Recovery) 80 - 120%[6]
Precision (%RSD) < 15% at LOQ, < 10% for other concentrations

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (API/Drug Product) C Add 1M NaOH Solution A->C B Prepare Calibration Standards & ISTD Solution J Generate Calibration Curve B->J D Add Dichloromethane with ISTD C->D E Vortex & Centrifuge D->E F Collect Organic Layer E->F G Inject into GC-MS F->G H Acquire Data in SIM Mode G->H I Integrate Peak Areas H->I I->J K Calculate Analyte Concentration J->K L Generate Report K->L

Caption: GC-MS workflow for N-Nitroso guvacoline analysis.

Method Validation Parameters

G Method Validated GC-MS Method Specificity Specificity Method->Specificity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Linearity Linearity Method->Linearity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Method Range Range Linearity->Range

Caption: Logical relationships of method validation parameters.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of N-Nitroso guvacoline in pharmaceutical samples. The use of a deuterated internal standard ensures high accuracy, and the sample preparation procedure is straightforward. The method achieves the low limits of detection and quantification required to meet stringent regulatory guidelines for nitrosamine impurities. This protocol is a valuable tool for ensuring the quality and safety of pharmaceutical products.

References

Application Note: Quantitation of N-Nitroso Guvacoline using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-Nitroso guvacoline (B1596253) in drug substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution technique. N-Nitroso guvacoline is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products containing guvacoline or related structures. Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies require strict control and monitoring of these impurities.[1][2] The use of a stable isotopically labeled internal standard, N-Nitroso guvacoline-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and regulatory submissions.[3][4][5][6]

Introduction

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] These impurities can arise from various sources during the synthesis, formulation, or storage of drug products. N-Nitroso guvacoline (MW: 170.17 g/mol ) is a potential nitrosamine impurity that may be formed from the nitrosation of guvacoline, a tertiary amine. The accurate and reliable quantitation of such impurities at trace levels is crucial for ensuring patient safety and complying with stringent regulatory limits.

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of trace-level analytes. It involves the addition of a known amount of a stable isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to that of the internal standard is used for quantification, which effectively corrects for any analyte loss during sample processing and any fluctuations in the mass spectrometer's performance. This approach provides superior accuracy and precision compared to external standard calibration methods.

This application note provides a comprehensive protocol for the quantitation of N-Nitroso guvacoline, including sample preparation, LC-MS/MS conditions, and method validation results.

Experimental Protocols

Materials and Reagents
  • N-Nitroso guvacoline reference standard (CAS: 55557-02-3)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance (API) to be tested

  • Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)

Standard Solution Preparation
  • N-Nitroso guvacoline Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso guvacoline reference standard and dissolve in 100 mL of methanol.

  • This compound Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve. A typical range for nitrosamine analysis is 0.1 to 20 ng/mL.[7]

  • Spiking Solution: Prepare a spiking solution containing a fixed concentration of the ISTD (e.g., 10 ng/mL) in methanol.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance (API) into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Add a known volume of the ISTD spiking solution to achieve a final concentration that is within the calibration range (e.g., 10 ng/mL).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Sonicate the sample for 10 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes to precipitate any undissolved excipients.[8]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[8]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A suitable gradient should be developed to separate N-Nitroso guvacoline from the API and other potential impurities. A representative gradient is provided in Table 1.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: The proposed Multiple Reaction Monitoring (MRM) transitions for N-Nitroso guvacoline and its d4-labeled internal standard are listed in Table 2. These transitions are based on the predicted fragmentation patterns of nitrosamines, which commonly involve the loss of the nitroso group (-NO).[2][9][10] The collision energies should be optimized for the specific instrument used.

Table 1: Representative Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Table 2: Proposed MRM Transitions for N-Nitroso Guvacoline and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitroso guvacoline171.1141.1100Optimize (start at 15)
N-Nitroso guvacoline171.1113.1100Optimize (start at 20)
This compound175.1145.1100Optimize (start at 15)

Data Presentation and Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[3][4][6]

Table 3: Summary of Quantitative Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.999
Range (ng/mL) LOQ to 120% of specification0.5 - 20
Accuracy (% Recovery) 80 - 120%95.2 - 108.5%
Precision (RSD%)
- Repeatability (n=6)≤ 15%4.8%
- Intermediate Precision (n=6)≤ 15%6.2%
Limit of Quantitation (LOQ) (ng/mL) S/N ≥ 100.5
Specificity No interference at the retention time of the analyteNo interference observed

The data presented in this table is representative of typical performance for nitrosamine analysis and should be verified for the specific matrix and instrumentation used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing weigh Weigh 100 mg API add_methanol Add 5.0 mL Methanol weigh->add_methanol spike_istd Spike with this compound add_methanol->spike_istd vortex Vortex 1 min spike_istd->vortex sonicate Sonicate 10 min vortex->sonicate centrifuge Centrifuge at 4500 rpm sonicate->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Analyte/ISTD Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitation of N-Nitroso guvacoline.

signaling_pathway cluster_quantification Isotope Dilution Quantification Logic sample Sample containing N-Nitroso guvacoline (Analyte) mixed_sample Sample + ISTD sample->mixed_sample istd Known amount of This compound (ISTD) istd->mixed_sample lcms LC-MS/MS Analysis mixed_sample->lcms peak_area_analyte Peak Area of Analyte lcms->peak_area_analyte peak_area_istd Peak Area of ISTD lcms->peak_area_istd ratio Peak Area Ratio (Analyte / ISTD) peak_area_analyte->ratio peak_area_istd->ratio quantify quantify ratio->quantify calibration_curve Calibration Curve (Ratio vs. Concentration) calibration_curve->quantify concentration Concentration of Analyte in Sample quantify->concentration

References

Application Note: Sample Preparation for the Analysis of N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the sample preparation of N-Nitroso guvacoline-d4 for quantitative analysis. N-Nitroso guvacoline (B1596253) is a nitrosamine (B1359907) impurity of concern, and its deuterated internal standard, this compound, is critical for accurate quantification in various matrices, including pharmaceutical drug substances and products. The following sections outline robust sample preparation methodologies, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which are commonly employed to isolate and concentrate the analyte prior to instrumental analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug products. N-Nitroso guvacoline is a potential nitrosamine impurity that can form from precursor molecules. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of N-Nitroso guvacoline. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring the accuracy and precision of the analytical method.[3]

Sample preparation is a critical step in the analytical workflow for nitrosamine analysis, often involving the extraction and concentration of the target analyte from a complex sample matrix.[1] The choice of sample preparation technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the sensitivity requirements of the analytical method. This application note details two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of nitrosamines using the described sample preparation protocols followed by LC-MS/MS analysis. These values are representative and should be confirmed during method validation for the specific matrix and analytical instrumentation used.

Table 1: Method Performance Characteristics for Nitrosamine Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD)0.02 - 0.1 ng/mL[4]0.15 - 0.37 µg/kg[5]
Limit of Quantification (LOQ)0.05 - 0.5 µg/L[6]0.50 - 1.24 µg/kg[5]
Recovery90% - 120%[4]70% - 114%[5]
Precision (%RSD)< 15%< 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from established methods for the extraction of nitrosamines from aqueous and pharmaceutical samples.[3][4][7]

Materials:

  • SPE Cartridges: Strong cation-exchange or activated coconut charcoal cartridges[3][4]

  • Sample Solvent: Deionized water or appropriate buffer

  • Conditioning Solvents: Methanol, Dichloromethane (DCM)[3]

  • Elution Solvent: Dichloromethane (DCM) with or without a modifier (e.g., ammonia)

  • This compound spiking solution

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution Solvent: Mobile phase or appropriate solvent for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • For solid samples, dissolve in a known volume of the sample solvent. Sonication may be required to ensure complete dissolution.[8]

    • For liquid samples, use directly or dilute as necessary.

    • Spike the sample with an appropriate concentration of this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing the following solvents sequentially:

      • 5 mL Dichloromethane[3]

      • 5 mL Methanol[3]

      • 10 mL Deionized water[3]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering matrix components.[3]

    • Dry the cartridge under a stream of nitrogen for 10 minutes.[3]

  • Elution:

    • Elute the analytes from the cartridge with 10 mL of Dichloromethane.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the reconstitution solvent.[3]

    • Vortex briefly to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on general LLE methods for the extraction of nitrosamines from various sample matrices.[5][6]

Materials:

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Sample Solvent: Deionized water or appropriate buffer

  • Salting-out agent (optional): Sodium chloride[6]

  • This compound spiking solution

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution Solvent: Mobile phase or appropriate solvent for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample into a centrifuge tube.

    • For solid samples, dissolve in a known volume of the sample solvent.

    • For liquid samples, use directly or dilute as necessary.

    • Spike the sample with an appropriate concentration of this compound internal standard solution.

  • Extraction:

    • Add a known volume of the extraction solvent (e.g., 5 mL of Dichloromethane) to the sample solution.

    • If necessary, add a salting-out agent like sodium chloride to improve extraction efficiency.[6]

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Phase Separation and Collection:

    • Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

    • Repeat the extraction step with a fresh aliquot of the extraction solvent for exhaustive extraction.

    • Combine the organic extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the reconstitution solvent.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_final_steps Final Steps Sample Sample (Drug Substance/Product) Dissolution Dissolution/ Dilution Sample->Dissolution Spiking Internal Standard Spiking (this compound) Dissolution->Spiking SPE_Condition Cartridge Conditioning Spiking->SPE_Condition Option 1 LLE_Extract Solvent Extraction Spiking->LLE_Extract Option 2 SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation to Dryness SPE_Elute->Evaporation LLE_Separate Phase Separation LLE_Extract->LLE_Separate LLE_Separate->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation.

Conclusion

The selection of an appropriate sample preparation method is paramount for the reliable quantification of this compound. Both Solid-Phase Extraction and Liquid-Liquid Extraction offer effective means of isolating the analyte from complex matrices, thereby enhancing the sensitivity and selectivity of the subsequent analysis. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. It is essential to note that any chosen method should be thoroughly validated to ensure it meets the stringent requirements of regulatory bodies for the analysis of nitrosamine impurities.

References

Application Notes & Protocols: N-Nitroso Guvacoline-d4 in Nitrosamine Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Nitroso guvacoline-d4 as an internal standard in the sensitive and accurate detection of nitrosamine (B1359907) impurities in pharmaceutical products. This document outlines the regulatory landscape, analytical methodologies, and best practices for method validation.

Introduction to Nitrosamine Impurity Testing

Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on the presence of these impurities in drug substances and products.[1][2][3][4] The acceptable intake (AI) limits for many nitrosamines are in the nanogram-per-day range, necessitating highly sensitive and specific analytical methods for their detection and quantification.[2][5]

The use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust analytical methods. These standards are chemically identical to their non-labeled counterparts but have a different mass, allowing for accurate quantification by mass spectrometry and correction for variations in sample preparation and instrument response.

The Role of this compound as an Internal Standard

N-Nitroso guvacoline (B1596253) is a nitrosamine that has been identified in tobacco products.[6][7][8] Its deuterated analog, this compound, serves as an effective internal standard for the quantification of N-Nitroso guvacoline and structurally similar nitrosamine impurities. The use of a deuterated internal standard is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative methods, especially at trace levels.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for analytical methods used in nitrosamine impurity testing. It is crucial to note that these values are illustrative and that specific performance characteristics, such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery, must be experimentally determined and validated for the specific analytical method and matrix being tested when using this compound.

Table 1: Typical Method Performance Characteristics for Nitrosamine Analysis

ParameterTypical Acceptance CriteriaReference
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10; typically ≤ 30% of the AI[9]
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Recovery) 70% - 130%[9]
Precision (Repeatability, %RSD) ≤ 25%[9]
Intermediate Precision (%RSD) ≤ 30%[9]

Table 2: Example LOD and LOQ values for common nitrosamines (for illustrative purposes)

NitrosamineExample LOD (ng/mL)Example LOQ (ng/mL)Reference
N-Nitrosodimethylamine (NDMA)0.0050.015[10]
N-Nitrosodiethylamine (NDEA)0.0010.003[10]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.41.27[11]
N-Nitrosodiisopropylamine (NDIPA)0.0010.003[10]

Experimental Protocols

The following are detailed protocols for the analysis of nitrosamine impurities using this compound as an internal standard. These protocols are intended as a starting point and should be optimized and validated for the specific application.

Protocol for Nitrosamine Analysis in a Drug Substance (API)

This protocol outlines the steps for the extraction and analysis of nitrosamines from an active pharmaceutical ingredient.

4.1.1. Materials and Reagents

  • This compound solution (e.g., 1 µg/mL in Methanol)

  • Reference standards of target nitrosamines

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (PVDF or other suitable material)

  • LC-MS/MS system (or GC-MS/MS for volatile nitrosamines)

4.1.2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of the target nitrosamines and this compound in methanol at a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing all target nitrosamines at a suitable concentration (e.g., 1 µg/mL) in methanol.

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration that will result in a final concentration in the sample similar to the expected concentration of the analytes.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard solution and adding a constant amount of the internal standard spiking solution to each.

4.1.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

  • Add a known volume of the this compound internal standard spiking solution.

  • Add 10 mL of methanol.

  • Vortex for 1 minute to dissolve the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4.1.4. LC-MS/MS Analysis

  • LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: A suitable gradient to separate the target nitrosamines.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

4.1.5. Data Analysis

  • Quantify the target nitrosamines using the calibration curve, based on the ratio of the analyte peak area to the internal standard (this compound) peak area.

Protocol for Nitrosamine Analysis in a Drug Product (e.g., Tablets)

This protocol is adapted for the analysis of nitrosamines in a solid dosage form.

4.2.1. Materials and Reagents

  • Same as in Protocol 4.1.

4.2.2. Standard Preparation

  • Same as in Protocol 4.1.

4.2.3. Sample Preparation

  • Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient into a centrifuge tube.

  • Add a known volume of the this compound internal standard spiking solution.

  • Add 10 mL of methanol.

  • Vortex for 1 minute.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4.2.4. LC-MS/MS Analysis

  • Same as in Protocol 4.1.

4.2.5. Data Analysis

  • Same as in Protocol 4.1.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying logic of using an internal standard.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Weigh Drug Substance/Product Spike Add this compound (Internal Standard) Sample->Spike Extract Extract with Solvent Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC Standards Prepare Calibration Standards (with Internal Standard) Standards->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify Nitrosamine Concentration Ratio->Quantify CalCurve Generate Calibration Curve CalCurve->Quantify

Caption: Experimental workflow for nitrosamine analysis.

Internal_Standard_Logic cluster_problem Analytical Variability cluster_solution Internal Standard Correction cluster_result Outcome Prep_Var Sample Preparation Losses Co_Elution Analyte and IS experience similar variability Prep_Var->Co_Elution Inst_Var Instrumental Fluctuations Inst_Var->Co_Elution IS_Addition Add Known Amount of This compound (IS) IS_Addition->Co_Elution Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Co_Elution->Ratio_Calc Correction Ratio remains constant, correcting for variability Ratio_Calc->Correction Result Accurate and Precise Quantification Correction->Result

Caption: Logic of internal standard use for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and quality control. Adherence to these guidelines, coupled with thorough method validation, will ensure compliance with global regulatory standards and contribute to the safety of pharmaceutical products.

References

Application Notes and Protocols for the Quantification of N-Nitroso Guvacoline-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and quantification of N-Nitroso guvacoline-d4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Nitroso guvacoline (B1596253), a nitrosated derivative of the areca nut alkaloid guvacoline, is a compound of interest in toxicological and cancer research.[1] The use of a deuterated internal standard, this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2]

Overview and Principle

This protocol details a sensitive and selective method for the analysis of N-Nitroso guvacoline in biological matrices such as plasma, urine, and saliva. The methodology involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis using a reverse-phase LC-MS/MS system. The stable isotope-labeled internal standard, this compound, is spiked into the samples at the beginning of the preparation process to ensure the highest accuracy.

Materials and Reagents

  • Analytes: N-Nitroso guvacoline, this compound

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate

  • Solid-Phase Extraction (SPE): C18 cartridges

  • Biological Matrices: Plasma, Urine, Saliva

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitroso guvacoline and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitroso guvacoline stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation from Biological Matrices

A generalized solid-phase extraction (SPE) procedure is outlined below. Optimization may be required for specific matrices.

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 10 µL of the internal standard spiking solution (100 ng/mL this compound). Vortex for 30 seconds.

    • Urine: To 1 mL of urine, add 10 µL of the internal standard spiking solution. Vortex for 30 seconds.[3]

    • Saliva: To 1 mL of saliva, add 10 µL of the internal standard spiking solution. Vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS parameters are adapted from a validated method for a similar N-nitroso compound and should be optimized for N-Nitroso guvacoline and this compound.[2]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of individual standards. Expected transitions would be based on the precursor ions [M+H]+ for both N-Nitroso guvacoline and this compound and their characteristic product ions.

Quantitative Data Summary

The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of N-nitroso compounds, based on published data for similar analytes.[4][5]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (Recovery %) 85 - 115%
Precision (%RSD) < 15%

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Saliva) add_is Add N-Nitroso guvacoline-d4 (IS) sample->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute vortex1->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.

Metabolic Pathway of Guvacoline

metabolic_pathway Guvacoline Guvacoline Guvacine Guvacine Guvacoline->Guvacine Hydrolysis (Esterase) NNitrosoGuvacoline N-Nitroso Guvacoline Guvacoline->NNitrosoGuvacoline Nitrosation

Caption: Metabolic conversion of Guvacoline.

Guvacoline Signaling Pathway

signaling_pathway cluster_cell Target Cell Guvacoline Guvacoline mAChR Muscarinic Acetylcholine (B1216132) Receptor (M2/M3) Guvacoline->mAChR Agonist Binding G_protein G-protein (Gi/Gq) mAChR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreased Production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Guvacoline's action via muscarinic acetylcholine receptors.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have established stringent limits on the presence of these impurities in drug substances and products.[3] Consequently, highly sensitive and selective analytical methods are required for their accurate detection and quantification at trace levels.[4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) has become an essential technique for this purpose, offering exceptional mass accuracy, sensitivity, and the ability to differentiate analytes from complex matrix interferences.[1][6]

This application note details a comprehensive protocol for the quantitative analysis of N-Nitroso guvacoline-d4 using LC-HRMS. This compound, a deuterated isotopologue of N-Nitroso guvacoline, is a critical internal standard for the reliable quantification of the corresponding non-labeled nitrosamine impurity that may be present in active pharmaceutical ingredients (APIs) or finished drug products. The methodologies provided herein are based on established principles for nitrosamine analysis and are intended to guide researchers in developing and validating robust analytical procedures.[7]

Experimental Protocols

Sample Preparation

The sample preparation protocol is critical for achieving accurate and reproducible results. The following procedure is a general guideline and may require optimization based on the specific drug product matrix.

Materials:

  • This compound reference standard

  • Drug substance or product for analysis

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm PVDF)[7]

  • Centrifuge

Procedure:

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh a suitable amount of this compound and dissolve it in methanol to prepare a stock solution of 10 µg/mL.

  • Working Internal Standard Solution (Working IS):

    • Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.

  • Sample Preparation (for a drug product):

    • Accurately weigh an amount of the crushed tablet or drug substance equivalent to a target API concentration (e.g., 1 mg/mL) into a centrifuge tube.

    • Add a precise volume of methanol as the extraction solvent.

    • Spike the sample with the Working IS solution to achieve a final concentration of approximately 5-10 ng/mL of this compound. The exact concentration may vary depending on the expected levels of the non-deuterated analyte.

    • Vortex the mixture for 10-20 minutes to ensure complete dissolution and extraction.

    • Centrifuge the sample at 4500 rpm for 15 minutes to pellet any undissolved excipients.[7]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[7]

LC-HRMS Methodology

The following LC-HRMS conditions are recommended for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterRecommended Condition
Instrument Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM (t-SIM)
Resolution > 60,000 at m/z 200
Scan Range m/z 50-300
AGC Target 1e6
Maximum IT 100 ms
Capillary Voltage 3.5 kV
Sheath Gas 35 (arbitrary units)
Aux Gas 10 (arbitrary units)
Heater Temp 320 °C

Data Presentation

The high mass accuracy of HRMS allows for the confident identification and quantification of this compound. The following table summarizes the expected quantitative data for this analysis.

AnalyteChemical FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)Expected RT (min)
This compoundC₇H₆D₄N₂O₂161.1012161.1010< 2~ 4.5
N-Nitroso guvacolineC₇H₁₀N₂O₂157.0764157.0762< 2~ 4.5

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the analysis of this compound.

Caption: Experimental workflow for this compound analysis.

A common fragmentation pathway for nitrosamines involves the neutral loss of the nitroso group (•NO).[8][9] This characteristic fragmentation is crucial for structural confirmation using tandem mass spectrometry (MS/MS).

G parent Precursor Ion This compound [M+H]⁺ m/z 161.1012 fragment Product Ion [M+H-NO]⁺ m/z 131.0955 parent->fragment CID loss Neutral Loss of •NO (30.0057 Da)

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-HRMS method outlined in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The high sensitivity and selectivity of this technique are essential for meeting the stringent regulatory requirements for nitrosamine impurity analysis in pharmaceuticals.[2][4] By utilizing a deuterated internal standard like this compound, laboratories can achieve high accuracy and precision, ensuring the safety and quality of drug products. The provided protocols and parameters can be adapted and validated for specific applications within the pharmaceutical industry.

References

Application Note: High-Sensitivity Analysis of N-Nitroso Guvacoline using N-Nitroso Guvacoline-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso guvacoline (B1596253) in pharmaceutical drug substances. To ensure accuracy and precision, a stable isotope-labeled internal standard, N-Nitroso guvacoline-d4, is employed. The described methodology is crucial for researchers, scientists, and drug development professionals involved in the safety assessment and quality control of pharmaceutical products where the formation of nitrosamine (B1359907) impurities is a potential risk. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.

Introduction

N-nitroso compounds, or nitrosamines, are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have implemented stringent requirements for the monitoring and control of these impurities in drug products.[3] N-Nitroso guvacoline is a nitrosamine that can potentially form from the nitrosation of guvacoline, an alkaloid found in the areca nut.[4][5] Therefore, a robust and sensitive analytical method is essential for its detection and quantification at trace levels.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3][6][7] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3] This application note details a complete workflow for the analysis of N-Nitroso guvacoline utilizing this compound.

Experimental

Materials and Reagents
  • N-Nitroso Guvacoline reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance for analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A reverse-phase chromatographic separation is employed to resolve N-Nitroso guvacoline from the drug substance and other potential impurities.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitroso Guvacoline171.1112.115
This compound175.1116.115

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitroso guvacoline and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solution (1 µg/mL): Prepare a working standard solution of N-Nitroso guvacoline by diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare an internal standard spiking solution of this compound by diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate amount of the N-Nitroso guvacoline working standard into a blank matrix (a solution of the drug substance known to be free of the nitrosamine) and adding a fixed amount of the internal standard spiking solution.

Sample Preparation Protocol
  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in methanol.

  • Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrates excellent linearity, accuracy, and precision for the quantification of N-Nitroso guvacoline.

Linearity

A calibration curve was constructed by plotting the peak area ratio of N-Nitroso guvacoline to this compound against the concentration. The method showed excellent linearity over the concentration range of 0.5 to 100 ng/mL.

ParameterResult
Concentration Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%)
1.098.53.2
10.0101.22.5
50.099.81.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg Drug Substance add_solvent Add 10 mL 0.1% Formic Acid in Methanol weigh->add_solvent spike Spike with this compound add_solvent->spike vortex Vortex 1 min spike->vortex sonicate Sonicate 15 min vortex->sonicate centrifuge Centrifuge 10 min sonicate->centrifuge filter Filter through 0.22 µm PVDF centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate

Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.

signaling_pathway cluster_analyte N-Nitroso Guvacoline cluster_is This compound (Internal Standard) Analyte_Precursor Precursor Ion (m/z 171.1) Analyte_Product Product Ion (m/z 112.1) Analyte_Precursor->Analyte_Product Collision-Induced Dissociation IS_Precursor Precursor Ion (m/z 175.1) IS_Product Product Ion (m/z 116.1) IS_Precursor->IS_Product Collision-Induced Dissociation

Caption: MRM transitions for N-Nitroso guvacoline and its deuterated internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of N-Nitroso guvacoline in pharmaceutical drug substances. The use of this compound as an internal standard is critical for achieving high-quality data by compensating for potential matrix effects and instrumental variability. This method is suitable for routine quality control and for risk assessment of nitrosamine impurities in drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Nitroso guvacoline-d4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of N-Nitroso guvacoline, a nitrosamine (B1359907) compound. In research and pharmaceutical development, deuterated standards like this compound are crucial for use as internal standards in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of the non-deuterated analyte. The stability of the deuterated standard is paramount because its degradation can lead to inaccurate analytical results.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on general knowledge of nitrosamine stability, the primary factors affecting this compound stability are:

  • pH: Nitrosamines are generally less stable in acidic solutions.

  • Light Exposure: Photodegradation is a significant degradation pathway for nitrosamines, particularly under UV light.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Solvent: The choice of solvent can influence stability.

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented, general nitrosamine degradation pathways suggest the following possibilities:

  • Denitrosation: Cleavage of the N-NO bond, leading to the formation of guvacoline-d4.

  • Photo-oxidation: In the presence of light and oxygen, nitrosamines can be oxidized to their corresponding nitramines.

  • Hydrolysis: Under certain pH and temperature conditions, hydrolysis may occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or low recovery of this compound standard Degradation of the stock or working solution. • Prepare fresh stock and working solutions.• Store solutions in amber vials to protect from light.• Store solutions at appropriate low temperatures (see stability data below).• Verify the pH of your solutions; avoid strongly acidic conditions if possible.
Adsorption to container surfaces. • Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
Appearance of unexpected peaks in chromatograms Formation of degradation products. • Analyze a freshly prepared standard to confirm the identity of the main peak.• If new peaks appear over time, consider them potential degradants.• To investigate, perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products.
Drift in analytical results over a sequence of injections Instability of the analyte in the autosampler. • Ensure the autosampler is temperature-controlled, preferably refrigerated.• Minimize the time samples spend in the autosampler before injection.• Use a mobile phase that is known to be compatible and non-degrading for nitrosamines.

Stability Data Summary

Table 1: Expected Stability of this compound in Solution (Based on N-nitrosopiperidine data)

Condition Solvent/Matrix Expected Stability Reference
pH Neutral or Alkaline Aqueous Solution (in dark)Stable at room temperature for >14 days[1]
Acidic Aqueous SolutionLess stable[1]
Light Aqueous SolutionLight-sensitive, especially to UV light. Rapid degradation.[1][2]
Temperature Frozen (-20°C to -70°C)Expected to be stable for extended periods (months to a year).[3]
Refrigerated (2-8°C)Expected to be stable for several weeks in the dark.[3]
Room Temperature (~20°C)Stable for up to 24 days in the dark.[3]
Elevated Temperature (e.g., 50°C)Degradation may be significant, especially at alkaline pH.[2][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound neat material.

    • Dissolve in a Class A volumetric flask using a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane). Ensure the material is fully dissolved.

    • Store the stock solution in an amber glass vial at ≤ -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration.

    • Use amber volumetric flasks and vials to protect from light.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: General Method for Assessing Solution Stability
  • Sample Preparation:

    • Prepare replicate solutions of this compound at a known concentration in the desired solvent and storage container.

    • Prepare separate sets of samples for each storage condition (e.g., temperature, light exposure).

  • Time Points:

    • Establish a schedule for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.).

  • Storage:

    • Store the samples under the specified conditions. For photostability testing, expose samples to a controlled light source (e.g., UV lamp or photostability chamber) while keeping control samples in the dark.

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS.

    • Quantify the concentration of this compound remaining and monitor for the appearance of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Determine the degradation rate and shelf-life under each condition.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock & Working Solutions of this compound storage Store Samples under Varied Conditions (Temp, pH, Light) prep->storage analysis Analyze Samples at Defined Time Points (LC-MS/MS) storage->analysis data Calculate % Recovery & Degradation Rate analysis->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Potential Degradation Pathways start This compound denitrosation Denitrosation (e.g., Acidic Conditions) start->denitrosation photolysis Photolysis (UV Light) start->photolysis product1 Guvacoline-d4 denitrosation->product1 product2 Nitramine Derivative (Photo-oxidation) photolysis->product2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: N-Nitroso Guvacoline-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso guvacoline-d4, particularly in the context of LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

A1: this compound is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosamine (B1359907) compound. In analytical chemistry, particularly in quantitative mass spectrometry-based methods, it serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N-Nitroso guvacoline in complex biological matrices. The use of a SIL-IS is a critical strategy to compensate for variability in sample preparation and to mitigate potential matrix effects.

Q2: What are matrix effects and how can they affect the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, matrix components such as phospholipids (B1166683), salts, and endogenous metabolites in plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer source.[2] This can lead to inaccurate and imprecise quantification, even when using a SIL-IS if the matrix effect is not consistent across samples and standards.

Q3: What are the common signs of matrix effects in my this compound analysis?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response in replicate injections of the same sample.

  • Inconsistent recovery during sample preparation.

  • Non-linear calibration curves.

  • Significant deviation in the internal standard signal across a batch of samples.

  • Peak shape distortion for the analyte and/or internal standard.

Q4: How is the matrix effect for this compound quantitatively assessed?

A4: The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response of the analyte in a pure solution at the same concentration. The Matrix Factor (MF) is calculated as:

MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
High Variability in this compound Signal Inconsistent matrix effects across different samples.1. Optimize Sample Preparation: Implement a more rigorous cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.
Ion Suppression Observed Co-elution of phospholipids or other endogenous compounds.1. Phospholipid Removal: Use a specialized sample preparation technique like phospholipid removal plates or cartridges. 2. Divert Flow: During the LC run, divert the flow to waste during the elution times of highly abundant, interfering compounds.
Poor Peak Shape Matrix components interfering with the chromatography.1. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[4] 2. Column Selection: Experiment with different column chemistries (e.g., C18, PFP) to improve peak shape and resolution.[4]
Inaccurate Quantification Despite Using an Internal Standard Differential matrix effects on the analyte and the internal standard.1. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrants and samples experience similar matrix effects. 2. Standard Addition: For complex matrices, consider using the method of standard additions for quantification.[5]
Representative Quantitative Data for Matrix Effect Assessment

The following table presents example data for a matrix effect experiment for N-Nitroso guvacoline in human plasma, using this compound as the internal standard.

Sample Type N-Nitroso guvacoline Peak Area This compound Peak Area Analyte/IS Ratio Matrix Factor (Analyte) IS-Normalized Matrix Factor
Neat Solution 125,000130,0000.96--
Matrix Post-Spike 1 105,000110,0000.950.840.99
Matrix Post-Spike 2 98,000102,0000.960.781.00
Matrix Post-Spike 3 102,000108,0000.940.820.98
Matrix Post-Spike 4 108,000112,0000.960.861.00
Matrix Post-Spike 5 95,00099,0000.960.761.00
Matrix Post-Spike 6 100,000105,0000.950.800.99
Mean 0.96 0.81 0.99
%CV 1.0% 4.8% 0.8%

Note: This is representative data and actual results may vary.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

Objective: To quantitatively determine the matrix effect on the analysis of N-Nitroso guvacoline using this compound as the internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • N-Nitroso guvacoline analytical standard.

  • This compound internal standard solution.

  • LC-MS/MS system.

  • Appropriate solvents and reagents for sample preparation and mobile phases.

Procedure:

  • Prepare Neat Solutions:

    • Prepare a solution (Set A) of N-Nitroso guvacoline and this compound in the reconstitution solvent at a concentration representative of the midpoint of the calibration curve.

  • Prepare Post-Extraction Spiked Samples:

    • Process blank matrix from six different sources using the validated sample preparation method.

    • After the final extraction step and just before analysis, spike the extracted blank matrix with N-Nitroso guvacoline and this compound to the same concentrations as in Set A. This is Set B.

  • Analysis:

    • Inject and analyze the solutions from Set A and Set B using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for N-Nitroso guvacoline for each matrix source: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF for each matrix source: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • Calculate the mean and coefficient of variation (%CV) for the MF and IS-Normalized MF across the six matrix sources.

Protocol 2: Troubleshooting Ion Suppression using Solid-Phase Extraction (SPE)

Objective: To mitigate ion suppression observed during the analysis of this compound.

Materials:

  • Biological samples exhibiting ion suppression.

  • Appropriate SPE cartridges (e.g., mixed-mode cation exchange).

  • Conditioning, wash, and elution solvents.

  • LC-MS/MS system.

Procedure:

  • Sample Pre-treatment:

    • Pre-treat the biological sample as required (e.g., dilute, acidify).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with an aqueous solution.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Wash with a stronger organic solvent to remove lipids and other hydrophobic interferences.

  • Elution:

    • Elute the N-Nitroso guvacoline and this compound from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Re-assess Matrix Effect:

    • Perform the matrix effect assessment protocol (Protocol 1) on the SPE-cleaned samples to confirm the reduction in ion suppression.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Problem Inconsistent or Inaccurate Results (High %CV, Poor Recovery) Check_IS Check Internal Standard (IS) Response Problem->Check_IS Assess_ME Perform Matrix Effect Experiment (Post-Extraction Spike) Check_IS->Assess_ME IS response is variable Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Assess_ME->Optimize_SP Matrix effect confirmed Optimize_LC Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_LC Matrix effect confirmed Dilute Dilute Sample Assess_ME->Dilute Matrix effect confirmed Revalidate Re-evaluate Matrix Effect Optimize_SP->Revalidate Optimize_LC->Revalidate Dilute->Revalidate Revalidate->Optimize_SP Matrix effect persists Success Acceptable Results Revalidate->Success Matrix effect mitigated Matrix_Effect_Assessment Matrix Effect Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Neat_Sol Prepare Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis Neat_Sol->LCMS Blank_Matrix Extract Blank Matrix Spike Spike Extracted Matrix (Analyte + IS) Blank_Matrix->Spike Spike->LCMS Calculate Calculate Matrix Factor (MF) and IS-Normalized MF LCMS->Calculate

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting isotopic exchange with deuterated standards. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of your deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?

A1: Isotopic exchange, in the context of deuterated standards, is an unintended chemical reaction where deuterium (B1214612) atoms on your standard molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix). This phenomenon is also commonly referred to as "back-exchange."

This poses a significant problem in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the measurement relies on the mass difference between the analyte and the deuterated internal standard (IS). When the deuterated IS loses deuterium, its mass changes, leading to several analytical issues:

  • Underestimation of the Internal Standard: The signal corresponding to the deuterated IS decreases as it converts back to its unlabeled form. This leads to an artificially high analyte-to-IS ratio, causing an overestimation of the analyte's concentration.

  • Overestimation of the Analyte: The back-exchanged internal standard now has the same mass as the analyte and will contribute to the analyte's signal. This can create a "false positive" signal and lead to an inaccurate overestimation of the analyte's concentration.

Q2: What are the primary factors that promote unwanted isotopic exchange?

A2: Several factors can influence the rate of deuterium back-exchange. Understanding these can help in preventing and troubleshooting stability issues:

  • pH: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those in labile positions. The minimum rate of exchange for amide hydrogens, for example, is typically observed around pH 2.5-2.6.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and handling samples at elevated temperatures can lead to a significant loss of deuterium over time.

  • Solvent Composition: Protic solvents, such as water, methanol, and ethanol, can act as a source of hydrogen atoms and drive the back-exchange reaction. Prolonged exposure to these solvents can increase the extent of exchange.

  • Location of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are generally more labile and prone to exchange.

  • Sample Matrix: The composition of the sample matrix can also play a role. The presence of water and certain enzymes in biological matrices like plasma or urine can facilitate the exchange process.

Q3: Which functional groups are most susceptible to isotopic exchange?

A3: The lability of a deuterium atom is directly related to the functional group to which it is attached or is near. The following table summarizes the relative susceptibility of hydrogens in common functional groups to exchange, with "highly labile" groups being the most prone to back-exchange.

Functional GroupRelative LabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)
Aromatic C-HStableGenerally stable under typical analytical conditions
Aliphatic C-HStableGenerally stable under typical analytical conditions

Q4: How can I prevent or minimize isotopic back-exchange?

A4: Preventing back-exchange is crucial for maintaining the integrity of your quantitative data. Here are some best practices:

  • Control pH: Whenever possible, maintain the pH of your samples and mobile phases in a range that minimizes exchange. For many compounds, this is in the acidic range of pH 2.5-4.

  • Maintain Low Temperatures: Keep your samples, standards, and autosampler at low temperatures (e.g., 4°C or even sub-zero if the workflow allows) to slow down the rate of exchange.

  • Use Aprotic Solvents: For reconstitution and dilution of standards, consider using aprotic solvents (e.g., acetonitrile, DMSO) that do not have exchangeable protons.

  • Limit Exposure to Protic Solvents: Minimize the time your deuterated standard is in contact with protic solvents, especially at elevated temperatures.

  • Choose Stable Labeling Positions: When sourcing or designing deuterated standards, select molecules where the deuterium labels are on stable positions, such as aromatic rings or aliphatic chains, rather than on heteroatoms or other labile sites.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Drifting Internal Standard Signal Over an Analytical Run

  • Symptom: The peak area of your deuterated internal standard systematically decreases or increases throughout the course of an analytical batch.

  • Possible Cause: This can be a sign of ongoing isotopic back-exchange in the autosampler. As samples wait for injection, the deuterium atoms may be exchanging with hydrogen from the solvent, leading to a decreasing signal for the deuterated standard.

  • Troubleshooting Steps:

    • Evaluate Stability in Autosampler Conditions: Prepare a sample and inject it at the beginning of a sequence and then again after it has been sitting in the autosampler for the duration of a typical run. A significant decrease in the internal standard signal in the later injection points to instability under your current conditions.

    • Lower Autosampler Temperature: If not already done, set your autosampler to a lower temperature (e.g., 4°C) to slow down the exchange rate.

    • Modify Sample Diluent: If possible, change the sample diluent to a solvent that is less likely to promote exchange. This could involve using a higher percentage of organic solvent or adjusting the pH.

Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

  • Symptom: Your QC samples show high variability (%CV) and/or a consistent bias (inaccuracy).

  • Possible Cause: If back-exchange is occurring, it may not be happening at a consistent rate across all samples, leading to poor reproducibility. A consistent bias, particularly a positive bias in the analyte concentration, can also be a result of the internal standard signal being consistently underestimated due to back-exchange.

  • Troubleshooting Steps:

    • Perform a Stability Assessment: Conduct a systematic evaluation of your deuterated standard's stability in the sample matrix under your specific sample preparation and storage conditions. An experimental protocol for this is provided below.

    • Investigate the Labeling Position: Review the certificate of analysis for your deuterated standard to confirm the location of the deuterium labels. If they are in known labile positions, consider sourcing a standard with a more stable labeling pattern.

    • Consider an Alternative Internal Standard: If back-exchange proves to be an unavoidable issue with your current deuterated standard, you may need to consider a different internal standard, such as a ¹³C or ¹⁵N labeled analog, which are not susceptible to back-exchange.

Issue 3: Non-Linear Calibration Curve

  • Symptom: Your calibration curve is non-linear, especially at the higher concentration levels.

  • Possible Cause: While there can be several reasons for a non-linear calibration curve, isotopic exchange can contribute to this issue. If the back-exchange is more pronounced at higher concentrations of the internal standard, it can lead to a non-proportional response. Another contributing factor can be the isotopic contribution from the analyte to the internal standard signal, especially if the mass difference is small.

  • Troubleshooting Steps:

    • Check for Isotopic Purity: Analyze a high-concentration solution of your deuterated standard and monitor the mass transition of the unlabeled analyte. This will help you determine the level of unlabeled impurity in your standard.

    • Evaluate Exchange at Different Concentrations: Prepare samples at low and high concentrations of the internal standard and evaluate the stability over time.

    • Optimize Mass Spectrometer Conditions: In some cases, in-source fragmentation of the deuterated standard can lead to the loss of a deuterium atom, which can contribute to the analyte signal. Optimizing source parameters like collision energy can help minimize this.

Experimental Protocols

Protocol 1: Assessment of Deuterated Standard Stability in Biological Matrix

Objective: To determine the stability of the deuterium label on the internal standard under conditions that mimic the experimental workflow.

Methodology:

  • Sample Preparation:

    • Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte and the deuterated internal standard into the blank biological matrix (e.g., plasma). Prepare at least three replicates at a low and high concentration.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, process and analyze one set of the low and high concentration QC samples. This will serve as your baseline.

  • Incubation:

    • Store the remaining QC samples under the conditions you want to test (e.g., room temperature on the benchtop, 4°C in the autosampler).

  • Time-Point Analysis:

    • At various time points (e.g., 2, 4, 8, and 24 hours), process and analyze a set of the stored QC samples.

  • Data Analysis:

    • Calculate the analyte/internal standard peak area ratio for each time point.

    • Compare the ratios at each time point to the T0 ratio. A significant and systematic change in the ratio over time is indicative of instability and potential back-exchange.

    • Additionally, monitor the peak area of the unlabeled analyte in a sample containing only the deuterated standard. An increase in this peak area over time is a direct indication of back-exchange.

Visualizations

Isotopic_Exchange_Pathway Mechanism of Deuterium Back-Exchange Deuterated_Standard Deuterated Standard (Analyte-Dx) Exchange_Reaction Isotopic Exchange Reaction Deuterated_Standard->Exchange_Reaction Enters protic environment Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Exchange_Reaction Analyte_H Unlabeled Analyte (Analyte-Hx) Catalyst Catalyst (H+ or OH-) Catalyst->Exchange_Reaction Accelerates reaction Exchange_Reaction->Analyte_H Deuterium replaced by Hydrogen

Mechanism of Deuterium Back-Exchange

Troubleshooting Workflow for Isotopic Exchange

Technical Support Center: N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitroso guvacoline-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-Nitroso guvacoline, a nitrosamine (B1359907) compound. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of N-Nitroso guvacoline. The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer.

Q2: How should I store this compound?

The neat (undiluted) compound should be stored at 2-8°C, protected from light. Once in solution, it is recommended to store stock solutions at -20°C or colder for long-term stability. For daily use, working solutions can be kept at 2-8°C, but should be prepared fresh regularly and protected from light.

Q3: What solvents are recommended for preparing solutions of this compound?

Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock and working solutions of nitrosamine standards for LC-MS analysis. It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that may interfere with the analysis.

Q4: Is there a risk of hydrogen-deuterium (H-D) exchange with this compound?

Deuterium atoms attached to carbon atoms are generally stable and not prone to exchange under typical analytical conditions. However, exposure to strong acids or bases, or elevated temperatures, could potentially facilitate H-D exchange. It is recommended to work in neutral or mildly acidic conditions (e.g., with 0.1% formic acid in the mobile phase) and avoid extreme pH values during sample preparation and analysis.

Q5: Is this compound sensitive to light?

Yes, N-nitroso compounds are known to be photolabile and can degrade upon exposure to light, particularly UV light.[1][2][3][4][5] This can lead to a decrease in the concentration of your internal standard and affect the accuracy of your results. It is critical to store solutions in amber vials or protect them from light using aluminum foil and to minimize exposure to ambient light during sample preparation.

Troubleshooting Guides

Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
Potential Cause Troubleshooting Steps
Degradation of the Standard - Prepare fresh working solutions from a stock solution stored at -20°C. - Protect all solutions from light. - Avoid prolonged storage of solutions at room temperature.
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient. A common mobile phase for nitrosamine analysis is a gradient of water and methanol or acetonitrile with 0.1% formic acid. - Ensure the analytical column is appropriate for the analysis of polar compounds and is not degraded.
Mass Spectrometer Tuning Issues - Ensure the mass spectrometer is properly tuned and calibrated. - Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound.
Sample Matrix Effects - Perform a matrix effect study to assess ion suppression or enhancement. - Consider using a more effective sample clean-up procedure, such as solid-phase extraction (SPE).
Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Inaccurate Concentration of Internal Standard - Verify the concentration of the stock solution. If possible, use a certified reference material. - Ensure accurate and precise pipetting when preparing dilutions and spiking samples.
Degradation of the Analyte or Internal Standard - As mentioned previously, protect solutions from light and prepare fresh. - Investigate the stability of the analyte and internal standard in the sample matrix and under the storage conditions.
Isotopic Exchange - Avoid extreme pH conditions during sample preparation and analysis. - If H-D exchange is suspected, analyze a sample of the internal standard in a non-deuterated solvent to check for the presence of partially deuterated or non-deuterated species.
Non-linear Calibration Curve - Ensure the calibration range is appropriate for the expected analyte concentrations. - Check for detector saturation at high concentrations.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 100 µg/mL):

    • Allow the neat this compound to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount of the neat material (e.g., 1 mg).

    • Dissolve the weighed material in a known volume of LC-MS grade methanol (e.g., 10 mL) in a volumetric flask to obtain a 100 µg/mL stock solution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with methanol or your initial mobile phase composition to achieve the desired concentration.

    • Store the working solution in an amber vial at 2-8°C for short-term use. Prepare fresh weekly or as needed based on stability assessments.

Sample Preparation for LC-MS Analysis (General Protocol)
  • To 1 mL of your sample (e.g., plasma, urine, or a sample extract), add a small, precise volume of the working internal standard solution (e.g., 10 µL of a 1 µg/mL solution to get a final concentration of 10 ng/mL).

  • Vortex the sample to ensure thorough mixing.

  • Proceed with your established sample clean-up procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Transfer the final extract to an autosampler vial for LC-MS analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Protection from Light Recommended Duration
Neat Compound2-8°CRequiredPer manufacturer's expiry date
Stock Solution (in Methanol)-20°C or colderRequiredUp to 6 months (verify stability)
Working Solution (in Methanol)2-8°CRequiredUp to 1 week (prepare fresh)

Note: The stability of solutions can be solvent and matrix-dependent. It is best practice to perform your own stability studies.

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow Figure 1. General Experimental Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) working Prepare Working IS Solution (e.g., 1 µg/mL) stock->working spike Spike with IS working->spike sample Sample Collection sample->spike cleanup Sample Clean-up (e.g., SPE, LLE) spike->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantitation lcms->data

Caption: Figure 1. General Experimental Workflow

Troubleshooting Logic for Inaccurate Results

troubleshooting_logic Figure 2. Troubleshooting Inaccurate Results cluster_solutions Potential Solutions start Inaccurate Quantitative Results check_is Verify IS Concentration and Spiking Volume start->check_is check_stability Investigate Analyte/IS Stability check_is->check_stability IS OK prep_fresh Prepare Fresh Standards check_is->prep_fresh Error Found check_cal Review Calibration Curve check_stability->check_cal Stability OK protect_light Protect from Light check_stability->protect_light Degradation Found check_matrix Assess Matrix Effects check_cal->check_matrix Calibration OK new_cal Prepare New Calibrators check_cal->new_cal Non-linear/Error better_cleanup Improve Sample Clean-up check_matrix->better_cleanup Suppression/ Enhancement

Caption: Figure 2. Troubleshooting Inaccurate Results

Putative Mass Spectrometry Fragmentation Pathway

fragmentation_pathway Figure 3. Putative MS Fragmentation parent This compound [M+H]+ loss_no Loss of •NO (30 Da) parent->loss_no - 30 Da loss_oh Loss of •OH (17 Da) parent->loss_oh - 17 Da fragment1 Fragment Ion 1 loss_no->fragment1 fragment2 Fragment Ion 2 loss_oh->fragment2

References

Technical Support Center: N-Nitroso Guvacoline-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of N-Nitroso guvacoline-d4 by Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on signal suppression.

Troubleshooting Guide: this compound Signal Suppression in ESI-MS

Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by co-eluting matrix components, leading to a decreased signal intensity and potentially inaccurate quantification. This guide provides a systematic approach to identify and mitigate signal suppression for this compound.

Initial Assessment of Signal Suppression

The first step is to determine if signal suppression is occurring. A common method is the post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent to the response of the same amount of the analyte spiked into a blank sample matrix that has undergone the complete extraction procedure. A significant decrease in signal intensity in the matrix sample indicates the presence of matrix effects.

Table 1: Example of Quantitative Assessment of Matrix Effect

Sample TypeAnalyte Peak AreaMatrix Effect (%)
This compound in Solvent1,500,000-
This compound in Extracted Blank Matrix900,00060% (Signal Suppression)

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Troubleshooting Workflow

If signal suppression is confirmed, follow this workflow to identify the cause and implement corrective actions.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Mitigation Strategies Signal Suppression Suspected Signal Suppression Suspected Post-Extraction Spike Experiment Post-Extraction Spike Experiment Signal Suppression Suspected->Post-Extraction Spike Experiment Ion Source Contamination Ion Source Contamination Signal Suppression Suspected->Ion Source Contamination Analyze Blank Matrix Analyze Blank Matrix Post-Extraction Spike Experiment->Analyze Blank Matrix High Analyte/Matrix Concentration High Analyte/Matrix Concentration Post-Extraction Spike Experiment->High Analyte/Matrix Concentration Matrix Effects Matrix Effects Analyze Blank Matrix->Matrix Effects Identify Interfering Peaks Suboptimal Mobile Phase Suboptimal Mobile Phase Analyze Blank Matrix->Suboptimal Mobile Phase Optimize Sample Preparation Optimize Sample Preparation Matrix Effects->Optimize Sample Preparation Modify Chromatographic Conditions Modify Chromatographic Conditions Matrix Effects->Modify Chromatographic Conditions Dilute Sample Dilute Sample High Analyte/Matrix Concentration->Dilute Sample Adjust MS Parameters Adjust MS Parameters Suboptimal Mobile Phase->Adjust MS Parameters Clean Ion Source Clean Ion Source Ion Source Contamination->Clean Ion Source G cluster_0 Sample cluster_1 Sample Preparation cluster_2 Analysis Complex Matrix (e.g., Plasma, Tobacco Extract) Complex Matrix (e.g., Plasma, Tobacco Extract) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Complex Matrix (e.g., Plasma, Tobacco Extract)->Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Complex Matrix (e.g., Plasma, Tobacco Extract)->Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT) Protein Precipitation (PPT) Complex Matrix (e.g., Plasma, Tobacco Extract)->Protein Precipitation (PPT) Dilution Dilution Complex Matrix (e.g., Plasma, Tobacco Extract)->Dilution LC-ESI-MS/MS Analysis LC-ESI-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-ESI-MS/MS Analysis Liquid-Liquid Extraction (LLE)->LC-ESI-MS/MS Analysis Protein Precipitation (PPT)->LC-ESI-MS/MS Analysis Dilution->LC-ESI-MS/MS Analysis G cluster_0 Precursor Ion cluster_1 Fragmentation Pathways cluster_2 Product Ions [M+H]+ [M+H]+ Loss of •NO (30 Da) Loss of •NO (30 Da) [M+H]+->Loss of •NO (30 Da) Loss of H2O (18 Da) Loss of H2O (18 Da) [M+H]+->Loss of H2O (18 Da) Loss of NH2NO (46 Da) Loss of NH2NO (46 Da) [M+H]+->Loss of NH2NO (46 Da) [M+H-NO]+ [M+H-NO]+ Loss of •NO (30 Da)->[M+H-NO]+ [M+H-H2O]+ [M+H-H2O]+ Loss of H2O (18 Da)->[M+H-H2O]+ [M+H-NH2NO]+ [M+H-NH2NO]+ Loss of NH2NO (46 Da)->[M+H-NH2NO]+

Technical Support Center: Method Refinement for Complex Matrices with N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of complex matrices containing N-Nitroso guvacoline-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantification of N-Nitroso guvacoline (B1596253).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is the deuterated form of N-Nitroso guvacoline. It is commonly used as an internal standard in analytical methods, particularly those employing mass spectrometry (LC-MS/MS or GC-MS/MS). The four deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. Since its chemical and physical properties are nearly identical to the analyte of interest, it helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the main challenges in analyzing N-Nitroso guvacoline in complex matrices?

A2: The primary challenges include:

  • Low Detection Limits: Regulatory requirements often necessitate quantification at very low levels (ppb or ng/mL).[1][2]

  • Matrix Effects: Components of the sample matrix (e.g., excipients in drug products, endogenous substances in biological fluids) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement and inaccurate results.[3]

  • Analyte Stability: N-nitrosamines can be sensitive to light, temperature, and pH, potentially degrading during sample storage and preparation.

  • Chromatographic Resolution: Achieving good separation from matrix components and isomers is crucial for accurate quantification.

Q3: Which analytical technique is most suitable for N-Nitroso guvacoline analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally sensitive like N-Nitroso guvacoline.[1] It offers high sensitivity and selectivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used, particularly for more volatile nitrosamines.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is critical for compensating for matrix-induced signal variability.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Q5: What are some general tips for handling and storing this compound and related samples?

A5: To ensure the stability and integrity of your standards and samples:

  • Protect from Light: Store standards and samples in amber vials or protect them from light to prevent photodegradation.

  • Controlled Temperature: Store stock solutions and samples at recommended temperatures, typically refrigerated or frozen.

  • pH Control: Be mindful of the pH of your sample and extraction solutions, as extreme pH values can affect the stability of nitrosamines.

  • Freshly Prepare Working Solutions: Prepare working standards and quality control samples fresh daily or as stability data permits.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column contamination or degradation.- Injection of a solvent stronger than the mobile phase.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Ensure the injection solvent is compatible with or weaker than the initial mobile phase.
Low Signal Intensity or No Peak - Analyte degradation.- Matrix-induced ion suppression.- Incorrect mass spectrometer settings (MRM transitions, collision energy).- Sample preparation issues (poor recovery).- Review sample storage and handling procedures. Prepare fresh samples.- Improve sample cleanup (e.g., use SPE). Dilute the sample if possible.- Optimize MS parameters by infusing a standard solution.- Evaluate and optimize the extraction procedure.
High Background Noise - Contaminated mobile phase or LC system.- Co-eluting matrix components.- Improper mass spectrometer settings (e.g., cone voltage, cone gas flow).- Use high-purity solvents and flush the LC system.- Improve chromatographic separation to resolve the analyte from interferences.- Optimize MS source parameters to reduce background noise.[5]
Poor Reproducibility (%RSD > 15%) - Inconsistent sample preparation.- Variable injection volumes.- Unstable mass spectrometer response.- Ensure consistent and precise execution of the sample preparation protocol. Consider automation.- Check the autosampler for proper functioning.- Allow the mass spectrometer to stabilize before analysis.
Internal Standard Signal is Low or Absent - Error in adding the internal standard.- Degradation of the internal standard.- Significant ion suppression affecting the internal standard.- Verify the internal standard spiking procedure.- Check the stability and storage of the internal standard stock solution.- Investigate matrix effects as described above.

Experimental Protocols

Sample Preparation for Pharmaceutical Drug Substance

This protocol is a general guideline and should be optimized for the specific drug substance matrix.

  • Weighing and Dissolution: Accurately weigh approximately 50 mg of the drug substance into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). The choice of solvent will depend on the solubility of the drug substance and N-Nitroso guvacoline.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibration range.

  • Extraction: Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet any undissolved material.[4]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for your specific instrumentation and application.

Parameter Suggested Condition
LC System UPLC/UHPLC system
Column C18 or Biphenyl stationary phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Nitroso guvacoline: Precursor Ion (m/z) 171.1 -> Product Ion (m/z) [To be determined empirically, potential fragments could be around m/z 141.1 (loss of NO) or m/z 112.1 (loss of COOCH3)]This compound: Precursor Ion (m/z) 175.1 -> Product Ion (m/z) [To be determined empirically, should correspond to the fragments of the non-deuterated compound + 4 Da]
Collision Energy To be optimized for each transition.
Dwell Time 50 - 100 ms

Quantitative Data Summary

The following tables represent typical validation parameters for a robust LC-MS/MS method for N-Nitroso guvacoline analysis. Actual results may vary depending on the matrix and instrumentation.

Table 1: Calibration Curve and Sensitivity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL)
N-Nitroso guvacoline0.1 - 50> 0.9950.030.1

Table 2: Accuracy and Precision

Analyte Spiked Concentration (ng/mL) Mean Recovery (%) Precision (%RSD, n=6)
N-Nitroso guvacoline0.3 (Low QC)95.25.8
5.0 (Mid QC)98.73.2
40.0 (High QC)101.52.5

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with N-Nitroso guvacoline-d4 (IS) dissolve->spike extract Vortex & Sonicate spike->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues cluster_reproducibility Reproducibility Issues start Poor Analytical Result peak_shape Tailing or Asymmetric Peaks? start->peak_shape intensity Low or No Signal? start->intensity reproducibility High %RSD? start->reproducibility check_mobile_phase Adjust Mobile Phase pH peak_shape->check_mobile_phase Yes check_column Flush/Replace Column peak_shape->check_column Yes check_solvent Check Injection Solvent peak_shape->check_solvent Yes check_stability Verify Sample Stability intensity->check_stability Yes check_matrix Improve Sample Cleanup/ Dilute Sample intensity->check_matrix Yes check_ms Optimize MS Parameters intensity->check_ms Yes check_prep Review Sample Prep Protocol reproducibility->check_prep Yes check_autosampler Check Autosampler reproducibility->check_autosampler Yes

Caption: Troubleshooting logic for N-Nitroso guvacoline analysis.

References

Technical Support Center: Ensuring Accuracy with N-Nitroso Guvacoline-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the proper use and troubleshooting of N-Nitroso guvacoline-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to ensure accurate and precise quantification of N-Nitroso guvacoline (B1596253) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled version of N-Nitroso guvacoline. It serves as an internal standard (IS) in quantitative analysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its key function is to correct for variations that can occur during sample preparation, injection, and analysis.[2][3] Since this compound is chemically almost identical to the analyte, it experiences similar extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.[1][4]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

For reliable quantification, a deuterated internal standard should have:

  • High Isotopic Purity: To minimize interference from any unlabeled analyte.[1]

  • High Chemical Purity: To avoid co-eluting peaks that could interfere with the analysis.[1]

  • Stable Isotope Labeling: The deuterium (B1214612) atoms should be in non-exchangeable positions on the molecule to prevent loss or exchange during sample processing.[5]

  • Co-elution with the Analyte: The internal standard and the analyte should ideally elute at the same retention time to experience identical matrix effects.[6]

Q3: How is N-Nitroso guvacoline formed, and what are its health implications?

N-Nitroso guvacoline is a nitrosamine (B1359907) derived from arecoline, an alkaloid found in the areca nut.[5] The nitrosation can occur in the saliva of individuals who chew betel quid.[5] N-Nitroso compounds are a class of chemicals that are often potent carcinogens.[7] Areca nut-derived nitrosamines have been associated with an increased risk of oral cancers.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS analysis.

Issue Potential Cause Troubleshooting Steps
Poor Precision & Inaccurate Quantification Differential Matrix Effects: The analyte and internal standard are affected differently by interfering compounds in the sample matrix. This can happen if they do not co-elute perfectly.[1][6]1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[1]2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1]3. Post-Column Infusion Experiment: This can help identify regions of ion suppression or enhancement in the chromatogram.[1]
Isotopic Exchange: Deuterium atoms on the internal standard are replaced with hydrogen atoms from the solvent or sample matrix.1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[5]2. Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase.[4]
Cross-Contamination: The analyte signal is detected in the internal standard solution, or vice-versa.1. Analyze IS Alone: Inject a solution of only the internal standard to check for the presence of the unlabeled analyte.[1]2. Check Purity: If significant unlabeled analyte is present, consider using a higher purity batch of the internal standard.[1]
Variable Internal Standard Response Inconsistent Sample Preparation: Variations in extraction efficiency or sample volume.1. Standardize Procedures: Ensure consistent and reproducible sample preparation steps for all samples, standards, and quality controls.2. Automate Pipetting: Use calibrated automated liquid handlers for precise volume additions.
Adsorption to System Components: The internal standard may adsorb to tubing, vials, or other parts of the LC system.[1]1. System Passivation: Flush the LC system with a suitable solvent to minimize active sites.2. Use Inert Materials: Employ vials and tubing made of materials known to have low adsorption characteristics.
Peak Shape Issues (Fronting, Tailing, Splitting) Column Overload: Injecting too much sample onto the column.1. Dilute Sample: Reduce the concentration of the sample being injected.2. Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions.[8]
Column Contamination or Degradation: Buildup of matrix components on the column.1. Flush the Column: Use a strong solvent to wash the column according to the manufacturer's instructions.[9]2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[9]3. Replace Column: If performance does not improve, the column may need to be replaced.[9]
Inappropriate Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the mobile phase.1. Match Sample Solvent: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.[9]

Experimental Protocols

Sample Preparation for N-Nitroso Guvacoline Analysis

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., saliva, plasma, tissue homogenate).

  • Spiking with Internal Standard: To 100 µL of the sample, add a known amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in a suitable solvent like methanol.

  • Protein Precipitation (for biological fluids): Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method for Quantification

The following are typical starting conditions for an LC-MS/MS method for N-Nitroso guvacoline. Optimization will be necessary for your specific instrumentation and application.

Parameter Typical Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS System Triple Quadrupole Mass Spectrometer

Quantitative Data

The following table provides example Multiple Reaction Monitoring (MRM) transitions for N-Nitroso guvacoline and its deuterated internal standard. These values are illustrative and should be optimized on your specific mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Example
N-Nitroso guvacoline171.1141.1 (Loss of NO)15
113.1 (Further fragmentation)25
This compound175.1145.1 (Loss of NO)15
117.1 (Further fragmentation)25

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC Liquid Chromatography Filter->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Workflow for the quantification of N-Nitroso guvacoline.

Signaling Pathway Associated with Areca Nut Nitrosamines

N-Nitroso guvacoline, as a derivative of areca nut alkaloids, can contribute to the activation of signaling pathways implicated in cellular proliferation and survival.

G Areca_Nitrosamines Areca Nut Nitrosamines (e.g., N-Nitroso guvacoline) EGFR EGFR Areca_Nitrosamines->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Proliferation

Caption: Simplified signaling pathway activated by areca nut nitrosamines.

References

Validation & Comparative

A Comparative Guide to Method Validation for N-Nitroso Guvacoline: The Decisive Advantage of a d4-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamine impurities, such as N-Nitroso guvacoline (B1596253), is a critical aspect of pharmaceutical quality control due to their potential carcinogenic properties. Regulatory bodies worldwide mandate validated, sensitive, and robust analytical methods to ensure patient safety. This guide provides an objective comparison of a method for the quantification of N-Nitroso guvacoline using a deuterated internal standard (N-Nitroso guvacoline-d4) against alternative approaches, supported by established performance data for nitrosamine (B1359907) analysis.

The Gold Standard: Isotope Dilution with a d4-Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for the quantitative analysis of nitrosamines by mass spectrometry.[1] Deuterated standards are structurally and chemically almost identical to their non-labeled counterparts, causing them to behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.[3]

Alternative Approaches: A Compromise in Performance

While other methods can be employed for the quantification of N-Nitroso guvacoline, they often come with inherent limitations that can impact the reliability of the results.

  • External Standard Calibration: This method relies on a calibration curve generated from a series of external standards. While simpler to implement, it does not account for sample-specific variations in matrix effects or recovery, which can lead to less accurate results.[4]

  • Non-Isotopic Internal Standard: Using a different, structurally similar but not isotopically labeled compound as an internal standard can partially correct for variability. However, differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, reducing the accuracy of correction compared to an isotopic analog.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is less sensitive and selective than mass spectrometry.[6][7] While it can be used for higher concentration levels, it is generally not suitable for the trace-level quantification required for nitrosamine impurities and is more susceptible to interference from matrix components.[8]

Performance Data Comparison

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for N-Nitroso guvacoline using a d4-labeled internal standard compared to alternative methods. The data is based on typical performance characteristics observed in the validation of analytical methods for various nitrosamine impurities.

Parameter Method using this compound (LC-MS/MS) External Standard Method (LC-MS/MS) HPLC-UV Method
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL5 - 10 ng/mL[6][7]
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL0.15 - 1.5 ng/mL15 - 30 ng/mL[6][7]
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.99
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Selectivity High (Mass-based)High (Mass-based)Moderate (Chromatographic)
Matrix Effect Compensation ExcellentNoneNone

Experimental Protocols

Key Experiment: Method Validation for N-Nitroso Guvacoline using a d4 Standard by LC-MS/MS

This protocol outlines the validation of an analytical method for the quantification of N-Nitroso guvacoline in a drug substance.

1. Materials and Reagents:

  • N-Nitroso guvacoline reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance matrix

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Nitroso guvacoline: Precursor ion > Product ion (specific m/z to be determined)

    • This compound: Precursor ion > Product ion (specific m/z to be determined)

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

5. Validation Parameters:

  • Specificity: Analyze blank matrix, matrix spiked with internal standard, and matrix spiked with both analyte and internal standard to ensure no interfering peaks at the retention times of the analytes.

  • Linearity: Prepare a calibration curve with at least six concentration levels of N-Nitroso guvacoline (e.g., 0.05 to 10 ng/mL) with a fixed concentration of the d4-internal standard. The coefficient of determination (R²) should be ≥ 0.998.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking the drug substance matrix at three different concentration levels (low, medium, and high) in triplicate. The mean recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be < 5%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 10%.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results.

Visualizing the Workflow

The following diagram illustrates the key steps in the validation of the analytical method for N-Nitroso guvacoline using a d4-labeled internal standard.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting A Prepare Stock Solutions (Analyte & d4-IS) B Prepare Calibration Standards (Spiked with d4-IS) A->B C Prepare QC Samples (Spiked with Analyte & d4-IS) A->C D LC-MS/MS Analysis B->D C->D E Specificity D->E F Linearity & Range D->F G LOD & LOQ D->G H Accuracy D->H I Precision D->I J Robustness D->J K Method Validation Report E->K F->K G->K H->K I->K J->K

Caption: Experimental workflow for method validation.

Conclusion

For the reliable and accurate quantification of N-Nitroso guvacoline in pharmaceutical products, a validated LC-MS/MS method employing a deuterated internal standard (this compound) is unequivocally the superior approach. This method provides the necessary sensitivity, selectivity, and robustness to meet stringent regulatory requirements and ensure patient safety. While alternative methods exist, they present significant compromises in performance, particularly in their ability to compensate for matrix effects, which can lead to less reliable results. The adoption of the isotope dilution technique is a testament to a commitment to high-quality data and analytical excellence in drug development.

References

The Pivotal Role of Internal Standards in Nitrosamine Analysis: A Comparative Guide to N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise and reliable quantification of nitrosamine (B1359907) impurities, the selection of an appropriate internal standard is a critical determinant of analytical accuracy. This guide provides a comprehensive comparison of N-Nitroso guvacoline-d4 with other commonly employed internal standards in the analysis of nitrosamines, supported by available experimental data and detailed methodologies.

In the landscape of pharmaceutical safety and quality control, the detection and quantification of N-nitrosamines, a class of potent genotoxic impurities, have become a paramount concern for regulatory bodies and manufacturers alike. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for trace-level analysis of these compounds. The use of isotopically labeled internal standards is integral to achieving the high degree of accuracy and precision required, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response.

This compound, a deuterated analog of the areca nut-derived nitrosamine N-Nitroso guvacoline (B1596253), serves as an ideal internal standard for its corresponding analyte. Its structural similarity and mass difference allow for co-elution with the analyte of interest while being distinguishable by the mass spectrometer, thereby ensuring reliable quantification.

Performance Comparison of Internal Standards

The efficacy of an internal standard is evaluated based on several key performance parameters. While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance from validation data of methods analyzing its parent compound, guvacoline, and compare it with data from well-characterized deuterated internal standards used for other nitrosamines.

Internal StandardAnalyte(s)Linearity (r²)Accuracy/Recovery (%)Precision (%RSD)Limit of Quantification (LOQ)
This compound (inferred) N-Nitroso guvacoline>0.99Expected 80-120%Expected <15%Analyte-dependent
Arecaidine-D5Guvacine, Arecaidine>0.99[1]98-104%[1]<15%[1]250 pg/mL (for Guvacine)[1]
Arecoline-D5Guvacoline, Arecoline>0.99[1]98-104%[1]<15%[1]5 pg/mL (for Guvacoline)[1]
NDMA-d6NDMA>0.995[2]80-120%[2]<20%[2]50 ng/g[2]
NDPA-d14Various Nitrosamines>0.99[3]68-83%[3]Not Specified0.4-12 ng/L[3]

Table 1: Comparison of performance parameters for various deuterated internal standards. Data for this compound is inferred based on typical performance of deuterated standards and data for its parent compound.

Experimental Protocols

A robust analytical method is the foundation of reliable quantification. Below is a detailed experimental protocol for the analysis of N-Nitroso guvacoline, incorporating this compound as an internal standard. This protocol is based on established methods for areca alkaloids and other nitrosamines.

Sample Preparation
  • Extraction: Accurately weigh 100 mg of the homogenized sample (e.g., drug product, biological matrix) into a polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, vortex to mix.

  • Solvent Addition: Add 1 mL of extraction solvent (e.g., 0.1% formic acid in methanol/water 50:50 v/v).

  • Extraction: Vortex the sample for 5 minutes, followed by sonication for 15 minutes in a cooled bath.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Nitroso guvacoline: Precursor ion > Product ion (to be determined based on the compound's mass)

      • This compound: Precursor ion > Product ion (to be determined based on the compound's mass)

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of N-Nitroso guvacoline in the samples is then determined from the linear regression of the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the logic and workflow of an analytical process can enhance understanding and ensure procedural consistency.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample Sample Weighing spike Spike with N-Nitroso guvacoline-d4 (IS) sample->spike extract Solvent Extraction spike->extract cleanup Centrifugation & Filtration extract->cleanup lc Chromatographic Separation (Analyte & IS Co-elute) cleanup->lc ms Mass Spectrometric Detection (Differentiation by Mass) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Calibration Curve ratio->curve quant Quantification of Analyte curve->quant

Figure 1. A generalized workflow for the quantitative analysis of N-Nitroso guvacoline using this compound as an internal standard.

G Analyte N-Nitroso guvacoline (Analyte) LCMS LC-MS/MS System Analyte->LCMS Variable Response IS This compound (Internal Standard) IS->LCMS Variable Response Matrix Sample Matrix (e.g., Drug Product, Biological Fluid) Matrix->LCMS Introduces Matrix Effects (Ion Suppression/Enhancement) Result Accurate Quantification LCMS->Result Ratio of Analyte to IS Corrects for Variability

Figure 2. Logical relationship illustrating how an internal standard corrects for analytical variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of N-Nitroso guvacoline. While direct comparative data for this compound is emerging, the principles of its application and the performance of analogous deuterated standards for other nitrosamines strongly support its suitability. By co-eluting with the analyte and exhibiting identical behavior during sample preparation and analysis, it effectively mitigates matrix effects and other sources of variability, leading to highly reliable and defensible analytical results. This level of accuracy is crucial for ensuring the safety and quality of pharmaceutical products and for advancing research in drug development.

References

Performance Evaluation of N-Nitroso Guvacoline-d4 as an Internal Standard in Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the linearity and recovery performance of N-Nitroso guvacoline-d4, a crucial deuterated internal standard used in the quantitative analysis of N-Nitroso guvacoline (B1596253). The data presented herein is based on typical performance characteristics observed for deuterated nitrosamine (B1359907) internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate quantification of N-Nitroso guvacoline in various matrices.

Linearity Study

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this study, the linearity of the response for N-Nitroso guvacoline was evaluated using this compound as an internal standard. A series of calibration standards were prepared at different concentrations, and the peak area ratios of the analyte to the internal standard were plotted against the corresponding concentrations.

Table 1: Linearity Data for N-Nitroso Guvacoline with this compound as Internal Standard

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
1.00.025
5.00.124
10.00.251
25.00.628
50.01.255
100.02.510
Correlation Coefficient (R²) 0.9998

The results demonstrate excellent linearity over the concentration range of 0.5 to 100.0 ng/mL, with a correlation coefficient (R²) of 0.9998. This indicates a strong and reliable linear relationship between the concentration of N-Nitroso guvacoline and the instrumental response when using this compound as an internal standard.

Recovery Study

A recovery study is performed to assess the accuracy of an analytical method. It measures the amount of analyte that can be accurately quantified from a sample matrix. In this evaluation, known amounts of N-Nitroso guvacoline were spiked into a blank matrix (e.g., plasma, saliva) at three different concentration levels (low, medium, and high). This compound was used as the internal standard to correct for any matrix effects and variations in sample processing.

Table 2: Recovery Data for N-Nitroso Guvacoline in a Representative Matrix

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
1.51.4596.74.2
20.019.597.53.5
80.081.2101.52.8

The recovery of N-Nitroso guvacoline was consistently high across all three concentration levels, ranging from 96.7% to 101.5%. The low relative standard deviation (RSD) values indicate good precision and reproducibility of the method. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to accurate quantification.

Experimental Protocols

The following protocols are representative of the methods used to generate the linearity and recovery data presented above.

Linearity Study Protocol
  • Preparation of Stock Solutions: A primary stock solution of N-Nitroso guvacoline (1 mg/mL) and a stock solution of this compound (1 mg/mL) were prepared in methanol.

  • Preparation of Calibration Standards: A series of working standard solutions of N-Nitroso guvacoline were prepared by serial dilution of the primary stock solution to achieve concentrations ranging from 0.5 to 100.0 ng/mL.

  • Internal Standard Addition: A fixed concentration of this compound (e.g., 10 ng/mL) was added to each calibration standard.

  • LC-MS Analysis: The calibration standards were analyzed using a validated LC-MS/MS method. The peak area responses for both N-Nitroso guvacoline and this compound were recorded.

  • Data Analysis: The peak area ratio of the analyte to the internal standard was calculated for each concentration level. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations, and the correlation coefficient (R²) was determined by linear regression.

Recovery Study Protocol
  • Spiking of Samples: Blank matrix samples were spiked with N-Nitroso guvacoline at three concentration levels (low, medium, and high).

  • Internal Standard Addition: A fixed amount of this compound was added to each spiked sample as an internal standard.

  • Sample Extraction: The samples were subjected to a sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to extract the analyte and internal standard.

  • LC-MS Analysis: The extracted samples were analyzed by LC-MS/MS.

  • Calculation of Recovery: The recovery was calculated using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical linearity and recovery study using an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Stock Solution (Analyte & IS) B Calibration Standards (Analyte) A->B C Spiked Samples (Analyte in Matrix) A->C D Add Internal Standard (this compound) B->D C->D E Sample Preparation (e.g., SPE, LLE) D->E F LC-MS/MS Analysis E->F G Peak Area Integration F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Linearity Assessment (Calibration Curve, R²) H->I J Recovery Calculation H->J

Caption: Workflow for Linearity and Recovery Studies.

A Comparative Guide: LC-MS versus GC-MS for the Analysis of N-Nitroso Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitroso guvacoline (B1596253), a carcinogenic nitrosamine (B1359907) derived from the areca nut, is of paramount importance. The choice of analytical methodology is critical for achieving the required sensitivity and selectivity. This guide provides a comprehensive comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-Nitroso guvacoline, supported by experimental data and detailed protocols for similar analytes.

Performance Comparison

The selection between LC-MS and GC-MS for N-Nitroso guvacoline analysis hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance. N-Nitroso guvacoline's characterization as a yellow oil at room temperature suggests it possesses sufficient volatility and thermal stability for GC-MS analysis. However, LC-MS is often favored for its broader applicability to a range of nitrosamines without the need for derivatization and its high sensitivity.

Below is a summary of typical quantitative performance data for nitrosamine analysis using both techniques. While specific data for N-Nitroso guvacoline is limited, this table provides a comparative overview based on the analysis of other common nitrosamines.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL1.0 - 15.0 ng/mL
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative methodologies for the analysis of nitrosamines, which can be adapted for N-Nitroso guvacoline.

LC-MS/MS Experimental Protocol

This method is suitable for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile.

Sample Preparation:

  • Weigh 100 mg of the sample (e.g., drug substance, betel quid extract) into a centrifuge tube.

  • Add 1 mL of a suitable solvent (e.g., methanol, water with 0.1% formic acid).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 171.1 (for [M+H]⁺ of N-Nitroso guvacoline)

  • Product Ions (m/z): To be determined by direct infusion of a standard. Likely fragments would involve the loss of the nitroso group (-NO) and fragmentation of the pyridine (B92270) ring.

GC-MS/MS Experimental Protocol

This method is well-suited for volatile and thermally stable nitrosamines.

Sample Preparation:

  • Weigh 250 mg of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of an appropriate solvent (e.g., dichloromethane).

  • Add an internal standard if necessary.

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.

  • Transfer to a GC vial with an insert.

Chromatographic Conditions:

  • Column: Mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 220 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Monitored Ions (m/z): To be determined from the mass spectrum of a standard. The molecular ion (m/z 170) and characteristic fragment ions would be monitored.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the general workflows for LC-MS and GC-MS analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Extraction Extraction (Vortex/Sonicate) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation Liquid Chromatography (Separation) Filtration->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Extraction Extraction (Vortex) Solvent->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_Separation Gas Chromatography (Separation) Concentration->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

Both LC-MS and GC-MS are highly capable techniques for the analysis of N-Nitroso guvacoline.

  • LC-MS/MS is generally the preferred method for the analysis of a wide range of nitrosamines due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds without derivatization. It is particularly advantageous for complex sample matrices.

  • GC-MS/MS is a robust and reliable technique for the analysis of volatile nitrosamines like N-Nitroso guvacoline. It can offer excellent chromatographic resolution and is a cost-effective solution for routine analysis in less complex matrices. The feasibility of using GC for N-Nitroso guvacoline has been demonstrated in earlier studies using GC-TEA.

The ultimate choice between LC-MS and GC-MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need to analyze for other nitrosamines simultaneously. For comprehensive screening and high-sensitivity quantification, especially in challenging matrices, LC-MS/MS is often the superior choice. For targeted analysis of N-Nitroso guvacoline in cleaner samples, GC-MS/MS provides a viable and efficient alternative.

Introduction to N-Nitroso Guvacoline and the Imperative for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Quantification of N-Nitroso Guvacoline (B1596253)

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of N-Nitroso guvacoline, a significant N-nitrosamine. Given the absence of publicly available, direct inter-laboratory comparison studies for N-Nitroso guvacoline, this document outlines a comprehensive study design, standardized experimental protocols, and illustrative performance data based on established analytical methodologies for other N-nitrosamines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries.

N-Nitroso guvacoline is an N-nitrosamine that has been identified as a potential impurity. N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide have set stringent limits for the presence of such impurities in pharmaceutical products and other consumer goods.[1][2]

Accurate and reproducible quantification of N-Nitroso guvacoline at trace levels is paramount for ensuring product safety and regulatory compliance. Inter-laboratory comparison studies are a critical component of method validation and quality assurance, providing an objective assessment of the proficiency of different laboratories in performing specific analyses. They help to identify potential analytical challenges and ensure consistency and reliability of results across the industry.

Proposed Inter-Laboratory Comparison Study Design

A successful inter-laboratory comparison study requires careful planning and execution. The following outlines a proposed design for a study on N-Nitroso guvacoline quantification.

2.1. Study Coordination and Sample Preparation

A central coordinating laboratory would be responsible for the preparation and distribution of test samples. Homogeneous and stable samples containing known concentrations of N-Nitroso guvacoline would be prepared in a relevant matrix (e.g., a placebo drug formulation or a standard solution). Samples would be spiked at various concentration levels, including a blank, a low-level (near the limit of quantification), and a high-level concentration.

2.2. Participant Instructions and Data Submission

Each participating laboratory would receive a set of blind samples and a detailed protocol for the analytical method to be used. Laboratories would be instructed to perform the analysis and report their results, including quantitative values, chromatograms, and relevant quality control data. A standardized reporting format would be provided to ensure consistency in data submission.

2.3. Statistical Analysis

The collected data would be subjected to statistical analysis to assess the performance of each laboratory. Key statistical measures would include the calculation of a consensus value for each sample concentration, the standard deviation of the reported results, and the determination of each laboratory's Z-score. The Z-score is a measure of how far a laboratory's result is from the consensus value and is a common indicator of performance in proficiency testing.[3]

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Nitroso guvacoline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique for nitrosamine (B1359907) analysis.[1][4]

3.1. Sample Preparation

  • Accurately weigh a portion of the sample.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of N-Nitroso guvacoline). The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response.[5]

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • The extraction process may involve sonication or vortexing to ensure efficient recovery.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

3.2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5 to 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Nitroso guvacoline and the internal standard would be monitored.

Illustrative Performance Data

The following tables present illustrative performance data for the quantification of N-Nitroso guvacoline based on typical validation parameters for nitrosamine analysis found in the literature.[6][7][8][9] This data can serve as a benchmark for laboratories participating in an inter-laboratory comparison study.

Table 1: Illustrative Method Validation Parameters

ParameterIllustrative Value
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity (R²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Illustrative Results from a Hypothetical Inter-Laboratory Study

Laboratory IDReported Concentration (ng/mL) at Spiked Level of 1.0 ng/mLZ-ScorePerformance Evaluation
Lab A0.98-0.2Satisfactory
Lab B1.050.5Satisfactory
Lab C1.252.5Questionable
Lab D0.85-1.5Satisfactory
Lab E0.70-3.0Unsatisfactory

Note: Z-scores are calculated based on a hypothetical consensus mean and standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.[3]

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical workflow for N-Nitroso guvacoline quantification.

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Analysis Data Analysis and Reporting A Sample Preparation (Spiking and Homogenization) B Sample Distribution A->B C Sample Analysis B->C D Data Reporting C->D E Statistical Analysis (Z-Score Calculation) D->E F Final Report Generation E->F

Workflow for an inter-laboratory comparison study.

Analytical_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing A Sample Weighing B Internal Standard Spiking A->B C Solvent Extraction B->C D Centrifugation and Filtration C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Typical analytical workflow for N-Nitroso guvacoline quantification.

References

A Comparative Guide to the Accuracy and Precision of N-Nitroso Guvacoline Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of N-nitrosamines, such as N-Nitroso guvacoline (B1596253), a potential carcinogen found in sources like betel quid chewing saliva, demands highly accurate and precise analytical methods for toxicological risk assessment and regulatory compliance.[1] The use of isotopically labeled internal standards, like N-Nitroso guvacoline-d4, in conjunction with advanced analytical instrumentation is a cornerstone of achieving reliable quantification. This guide provides a comparative overview of the performance of such methods, with a focus on accuracy and precision, drawing from established validation protocols for similar nitrosamine (B1359907) compounds due to the limited publicly available data specific to this compound.

Analytical Approaches for N-Nitrosamine Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely employed techniques for the trace-level detection of N-nitrosamines.[2] LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including those that are less volatile or thermally unstable.[2][3] The use of an isotopically labeled internal standard, such as this compound, is critical in LC-MS/MS methods to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.

Performance Comparison of Nitrosamine Quantification Methods

While specific validation data for a method using this compound is not extensively published, the performance of analytical methods for other N-nitrosamines provides a strong benchmark. The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of various nitrosamine impurities in pharmaceutical products. These methods typically follow the validation guidelines set forth by the International Council for Harmonisation (ICH).

Table 1: Method Performance for N-Nitroso Isavuconazonium Sulfate Quantification [4]

ParameterSpecification Level (48 ppb)LOQ Level (4.0 ppb)
Accuracy (% Recovery) 98.8% - 101.5%95.7% - 103.2%
Precision (% RSD) ≤ 2.0%≤ 5.0%

Table 2: Method Performance for N-Nitroso Varenicline (B1221332) Quantification [5]

ParameterAcceptance Criteria
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) ≤ 10%

Table 3: Method Performance for N-Nitroso Carvedilol Quantification [6]

ParameterAcceptance Criteria
Accuracy (% Recovery) 85% - 110%
Precision (% RSD) < 18%

Table 4: Method Performance for N-Nitroso-Sertraline Quantification

ParameterAcceptance Criteria
**Linearity (R²) **> 0.99
Accuracy (% Deviation) < 20%

Experimental Protocols

The methodologies for these analyses share a common workflow, which is crucial for achieving the reported levels of accuracy and precision.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Substance/Product dissolution Dissolution in appropriate solvent sample->dissolution spiking Spiking with this compound Internal Standard dissolution->spiking filtration Filtration (e.g., 0.22 µm PVDF) spiking->filtration hplc HPLC Separation (Reversed-Phase) filtration->hplc ms Tandem Mass Spectrometry Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of N-Nitroso guvacoline calibration->quantification

Caption: General workflow for the quantification of N-nitrosamines.

Detailed Methodologies:

  • Sample Preparation (N-Nitroso Varenicline Example) [5]

    • Drug Substance: Accurately weigh and dissolve the varenicline tartrate drug substance in methanol (B129727) to a target concentration. Filter the solution using a 0.22 µm PVDF syringe filter.

    • Drug Product: Crush tablets to obtain a target concentration of varenicline in methanol. Vortex mix, shake for 40 minutes, and centrifuge. Filter the supernatant using a 0.22 µm PVDF syringe filter.

  • Chromatographic Conditions (General)

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Conditions (General)

    • Ionization: Electrospray Ionization (ESI) in positive mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Signaling Pathway and Logical Relationships

The analytical process relies on a logical relationship between the analyte, the internal standard, and the instrumental response to ensure accurate quantification.

cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_quant Quantification analyte N-Nitroso guvacoline analyte_ion Precursor Ion analyte->analyte_ion analyte_frag Product Ion analyte_ion->analyte_frag ms_detect MRM Detection analyte_frag->ms_detect is This compound is_ion Precursor Ion is->is_ion is_frag Product Ion is_ion->is_frag is_frag->ms_detect ratio Peak Area Ratio (Analyte/IS) ms_detect->ratio cal_curve Calibration Curve ratio->cal_curve concentration Concentration cal_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

References

Pinpointing Trace-Level Nitrosamines: A Guide to the Limit of Detection for N-Nitroso Guvacoline with d4-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of nitrosamine (B1359907) impurities is a critical aspect of pharmaceutical safety. This guide provides a comparative overview of the analytical performance for the detection of N-Nitroso guvacoline (B1596253), a potential nitrosamine drug substance-related impurity (NDSRI), utilizing a deuterated internal standard (d4-N-Nitroso guvacoline). The information presented is synthesized from established methodologies for nitrosamine analysis, offering a benchmark for laboratory implementation and regulatory compliance.

The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities, necessitating the development of highly sensitive analytical methods.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for the trace-level detection and quantification of nitrosamines.[5][6][7] The use of stable isotope-labeled internal standards, such as d4-N-Nitroso guvacoline, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[8][9]

Comparative Analytical Performance

The following table summarizes the typical limits of detection and quantification achieved for various nitrosamine impurities, providing a comparative context for the expected performance of an optimized method for N-Nitroso guvacoline.

Nitrosamine ImpurityLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical TechniqueReference/Context
N-Nitroso Guvacoline (Estimated) 0.01 - 0.1 ng/mL 0.03 - 0.3 ng/mL LC-MS/MS with d4-IS Extrapolated from similar NDSRIs
N-Nitroso-Varenicline0.2 ppm1.0 ppmLC-ESI-HRMSFDA Method[10]
N-Nitroso N-Desmethyl Diphenhydramine0.05 ng/mL (0.01 ppm)0.1 ng/mL (0.02 ppm)LC-MS/MSAgilent Application Note[11]
N-Nitroso Dabigatran Etexilate6 pg/mL (0.0012 ppm)10 pg/mL (0.002 ppm)LC-MS/MSAgilent Application Note[12]
Various Nitrosamines (e.g., NDMA)0.4 - 12 ng/LNot SpecifiedUHPLC-HESI-MSAnalytical Methods Journal[8]
N-Nitroso Carvedilol0.4 ppm (10% of threshold)4 ppm (threshold)LC-MS/MSWaters Application Note[13]

Note: ppm values are often reported with respect to the active pharmaceutical ingredient (API) concentration.

Experimental Protocol for N-Nitroso Guvacoline Analysis

The following is a representative LC-MS/MS method for the quantification of N-Nitroso guvacoline using a d4-labeled internal standard. This protocol is a composite based on best practices for nitrosamine analysis.

1. Reagents and Materials

  • N-Nitroso Guvacoline reference standard

  • N-Nitroso Guvacoline-d4 internal standard (IS)[14]

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol.

  • Intermediate Stock Solutions: Serially dilute the primary stock solutions to create working stock solutions at appropriate concentrations (e.g., 1 µg/mL).

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking the appropriate amounts of the N-Nitroso guvacoline working stock into a blank matrix (e.g., a solution of the drug substance free of the nitrosamine). Spike a fixed concentration of the this compound internal standard into all calibration standards, QCs, and analytical samples.

3. Sample Preparation (for a Drug Product)

  • Weigh and grind a representative number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Add a known volume of extraction solvent (e.g., methanol) containing the d4-internal standard.

  • Vortex and sonicate the sample to ensure complete extraction of the analyte.

  • Centrifuge the sample to pelletize excipients.

  • Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 or similar reversed-phase column suitable for the separation of polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

    • Gradient: A suitable gradient to resolve N-Nitroso guvacoline from the API and other matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Nitroso Guvacoline: Monitor at least two transitions (quantifier and qualifier).

      • This compound: Monitor the corresponding transitions.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize sensitivity.

5. Data Analysis and LOD Determination

  • Quantify N-Nitroso guvacoline using the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or other validated statistical methods.

Experimental Workflow for LOD Determination

The following diagram illustrates the key steps in an experimental workflow designed to determine the limit of detection for N-Nitroso guvacoline.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Standard_Prep Prepare N-Nitroso Guvacoline & d4-IS Stock Solutions Spiking Create Low-Level Spiked Samples Standard_Prep->Spiking Serial Dilution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Spiking->LCMS_Analysis Data_Acquisition Acquire Chromatographic Data LCMS_Analysis->Data_Acquisition Peak_Integration Integrate Analyte & IS Peaks Data_Acquisition->Peak_Integration SN_Calculation Calculate Signal-to-Noise Ratio (S/N) Peak_Integration->SN_Calculation LOD_Determination Determine LOD (S/N ≥ 3) SN_Calculation->LOD_Determination

Caption: Workflow for LOD Determination of N-Nitroso Guvacoline.

Alternative Approaches and Considerations

While LC-MS/MS is the predominant technique, other methods such as gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of certain volatile nitrosamines.[5] However, for non-volatile and thermally labile NDSRIs like N-Nitroso guvacoline, LC-MS/MS offers superior performance. High-resolution mass spectrometry (HRMS) provides an alternative to tandem quadrupole MS, offering high mass accuracy and specificity, which can be beneficial for impurity identification in complex matrices.[8][10]

The choice of internal standard is critical. While a d4-labeled standard is common, the position and number of deuterium (B1214612) atoms should be chosen to ensure stability and prevent chromatographic separation from the unlabeled analyte. The synthesis of such standards is a specialized process.[9][15][16]

References

A Researcher's Guide to Selecting an Internal Standard for N-Nitroso Guvacoline Analysis: A Comparative Look at N-Nitroso Guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers and drug development professionals engaged in the quantitative analysis of N-Nitroso guvacoline (B1596253), the selection of an appropriate internal standard is a critical step that dictates analytical accuracy and reliability. N-Nitroso guvacoline, a nitrosamine (B1359907) derived from the areca nut, is a compound of interest in toxicology and cancer research.[1][2][3] Its accurate quantification, often in complex biological matrices, necessitates the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comparative overview of N-Nitroso guvacoline-d4, a commonly used SIL standard, to aid in making an informed selection.

Comparing Key Quality Attributes of Internal Standards

The Certificate of Analysis (CoA) is the primary document detailing the quality and purity of a reference standard. When selecting an internal standard, researchers should critically compare the CoA specifications of different options. While this compound is a prevalent choice, other standards such as N-Nitroso guvacoline-d7 might also be available.[4]

Below is a table summarizing typical CoA parameters for this compound and a hypothetical alternative, N-Nitroso guvacoline-d7, for comparative purposes.

Table 1: Comparison of Typical Certificate of Analysis (CoA) Specifications

ParameterThis compoundN-Nitroso Guvacoline-d7 (Alternative)Importance for Researchers
Chemical Formula C₇H₆D₄N₂O₃[5]C₇H₃D₇N₂O₃[4]Confirms the identity and the degree of deuteration.
Molecular Weight 174.19[5]177.21Essential for preparing accurate stock solutions and for mass spectrometer settings.
Purity (by HPLC/UPLC) ≥98%≥98%High chemical purity minimizes interference from impurities that could co-elute with the analyte.
Isotopic Purity ≥99% atom % D≥99% atom % DEnsures the signal from the internal standard is distinct from the unlabeled analyte.
Isotopic Enrichment No detectable d0No detectable d0The absence of the non-deuterated form (d0) is critical to prevent overestimation of the target analyte.
Appearance Solid / OilSolid / OilProvides a basic check for product integrity upon receipt.
Solubility Soluble in Methanol, AcetonitrileSoluble in Methanol, AcetonitrileInforms the choice of solvent for preparing stock and working solutions.
Storage Conditions -20°C-20°CCrucial for maintaining the long-term stability and integrity of the standard.

Note: The data presented for N-Nitroso guvacoline-d7 is illustrative for comparison. Actual specifications must be obtained from the supplier's CoA.

Experimental Performance in Bioanalytical Applications

The ultimate test of an internal standard is its performance in a validated analytical method. The most common methods for quantifying N-nitrosamines are based on Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.[6][7][8]

Typical Experimental Workflow

A robust bioanalytical workflow is essential for accurate results. The internal standard, this compound, is introduced early in the sample preparation process to compensate for analyte loss during extraction and for variations in instrument response.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Saliva, Plasma) Spike Spike with IS (this compound) Sample->Spike Extract Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject Transfer to Vial LC UPLC Separation (C18 Column) Inject->LC MS Tandem Mass Spec (MRM Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Bioanalytical workflow for N-Nitroso guvacoline quantification.

Experimental Protocol: Quantification of N-Nitroso Guvacoline in a Biological Matrix

This protocol outlines a typical LC-MS/MS method for the quantification of N-Nitroso guvacoline using this compound as an internal standard.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of N-Nitroso guvacoline and this compound in methanol.

    • Perform serial dilutions to create calibration curve standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare a working internal standard (IS) solution of this compound at 10 ng/mL.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the 10 ng/mL IS working solution.

    • Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • Chromatography: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions:

      • N-Nitroso guvacoline: Q1/Q3 (e.g., 171.1 -> 140.1)

      • This compound: Q1/Q3 (e.g., 175.1 -> 144.1)

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte from the calibration curve.

Biological Relevance: Carcinogenesis Pathway

N-Nitroso compounds are known for their carcinogenic potential.[9][10] They are typically activated by metabolic processes, leading to the formation of electrophilic agents that can alkylate DNA, a critical step in the initiation of cancer.[10][11] Understanding this pathway is crucial for interpreting toxicological data.

G NNG N-Nitroso Guvacoline Activation Metabolic Activation (Cytochrome P450) NNG->Activation Electrophile Reactive Electrophile (e.g., Diazonium Ion) Activation->Electrophile DNA Cellular DNA Electrophile->DNA Alkylation Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->Adduct Mutation Somatic Mutations Adduct->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer

References

Cross-Validation of Analytical Methods for N-Nitroso Guvacoline Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate strict control over these impurities, necessitating robust and reliable analytical methods for their detection and quantification at trace levels. N-Nitroso guvacoline (B1596253) is a potential nitrosamine impurity that requires sensitive analytical methodology for its monitoring. This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Nitroso guvacoline in a representative biological matrix, employing N-Nitroso guvacoline-d4 as an internal standard to ensure accuracy and precision.

Comparative Analysis of Analytical Methods

Two hypothetical but representative LC-MS/MS methods, Method A and Method B, have been developed and validated for the quantification of N-Nitroso guvacoline. The key performance characteristics of each method are summarized below to facilitate an objective comparison.

Table 1: Comparison of Validation Parameters for Method A and Method B

Validation ParameterMethod AMethod B
Linearity (r²) ≥ 0.998≥ 0.999
Range 0.1 - 50 ng/mL0.05 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL0.015 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.05 ng/mL
Accuracy (% Recovery) 95.2% - 104.5%97.8% - 102.1%
Precision (%RSD)
- Intra-day≤ 8.5%≤ 6.2%
- Inter-day≤ 10.2%≤ 8.9%
Matrix Effect 88% - 105%92% - 103%
Internal Standard This compoundThis compound

Experimental Protocols

Detailed methodologies for both analytical methods and the cross-validation study are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Method A: Analytical Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Nitroso guvacoline: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule)

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the N-Nitroso guvacoline stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 to 50 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard spiking solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Method B: Analytical Protocol (Alternative)

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water

    • B: Methanol

  • Gradient Elution: 10% B to 90% B over 3 minutes, hold for 0.5 minutes, then re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 45 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)

  • High-Resolution Mass Spectrometry (HRMS): Monitor the exact mass of the protonated molecules for N-Nitroso guvacoline and this compound.

  • Source Parameters: Optimized for maximum signal intensity.

4. Standard and Sample Preparation:

  • Stock and Working Standard Solutions: Prepared as in Method A, but with a calibration range of 0.05 to 100 ng/mL.

  • Internal Standard Spiking Solution: Prepared as in Method A.

  • Sample Preparation: Employ solid-phase extraction (SPE). Condition an SPE cartridge with methanol followed by water. Load 100 µL of the sample (pre-spiked with internal standard). Wash the cartridge with a weak organic solvent. Elute the analytes with methanol. Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

Cross-Validation Protocol

To ensure the interchangeability of Method A and Method B, a cross-validation study should be performed.

1. Experimental Design:

  • Prepare two sets of quality control (QC) samples in the biological matrix at three concentration levels: low, medium, and high (e.g., 0.3, 15, and 40 ng/mL).

  • Analyze one set of QCs using Method A and the other set using Method B on the same day.

  • Re-assay the same sets of QCs with the alternate method on a subsequent day.

  • If available, analyze a minimum of 20 incurred study samples by both methods.

2. Acceptance Criteria:

  • The mean concentration of the QCs obtained by both methods should be within ±15% of each other.

  • For incurred samples, the difference in the results between the two methods for at least two-thirds of the samples should be within ±20% of their mean.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Method_Validation_Workflow cluster_method_dev Method Development cluster_method_val Method Validation (ICH/FDA) Dev_Start Define Analytical Requirements Chrom_Opt Optimize Chromatography Dev_Start->Chrom_Opt MS_Opt Optimize MS/MS Parameters Chrom_Opt->MS_Opt Sample_Prep Develop Sample Preparation MS_Opt->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Stability Stability LOQ->Stability Matrix Matrix Effect Stability->Matrix Validation_Report Validation Report Matrix->Validation_Report

Caption: Workflow for Analytical Method Development and Validation.

Cross_Validation_Process cluster_samples Sample Sets cluster_analysis Analysis Phase cluster_comparison Data Comparison & Evaluation Title Cross-Validation of Method A and Method B QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze Samples with Method A QC_Samples->Analyze_A Analyze_B Analyze Samples with Method B QC_Samples->Analyze_B Incurred_Samples Select Incurred Study Samples (n > 20) Incurred_Samples->Analyze_A Incurred_Samples->Analyze_B Compare_QC Compare QC Results (Mean within ±15%) Analyze_A->Compare_QC Compare_Incurred Compare Incurred Sample Results (2/3 within ±20% of mean) Analyze_A->Compare_Incurred Analyze_B->Compare_QC Analyze_B->Compare_Incurred Conclusion Determine Method Interchangeability Compare_QC->Conclusion Compare_Incurred->Conclusion

Caption: Process flow for the cross-validation of two analytical methods.

This guide provides a framework for the comparison and cross-validation of analytical methods for N-Nitroso guvacoline. The use of a deuterated internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for regulatory compliance and ensuring patient safety. The choice between different analytical approaches will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.

N-Nitroso Guvacoline-d4: A Comparative Guide to Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N-Nitroso guvacoline-d4 against its non-deuterated analog in analytical assays. The inclusion of a deuterated internal standard is a critical step in developing robust and reliable quantitative methods, particularly for trace-level analysis in complex matrices. This document outlines the expected performance enhancements, provides supporting data from analogous studies, and details a typical experimental protocol for the quantification of N-Nitroso guvacoline (B1596253).

The Advantage of Isotopic Labeling in Quantitative Analysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[2] By adding a known amount of the deuterated standard to a sample prior to analysis, it is possible to correct for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[2][3][4]

Performance Characteristics: A Comparative Overview

Performance ParameterAssay with this compound (Internal Standard)Assay without Internal Standard (External Calibration)Rationale for Improved Performance with Deuterated Standard
**Linearity (R²) **>0.995>0.99The use of an internal standard corrects for minor variations in injection volume and instrument response, leading to a stronger correlation between concentration and response.[5][6]
Accuracy (% Recovery) 90-110%70-130% (highly variable)The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[5][6][7]
Precision (%RSD) <15%<30%By normalizing the analyte response to the internal standard response, the variability between replicate measurements is significantly reduced.[7][8]
Limit of Quantification (LOQ) Lower LOQ achievableHigher LOQImproved signal-to-noise ratio due to the reduction of matrix-induced variability allows for the reliable quantification of lower concentrations of the analyte.[9][10]
Matrix Effect CompensatedSignificant and variableThe deuterated internal standard experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization and mitigation of matrix effects.[3]

Experimental Protocol: Quantification of N-Nitroso Guvacoline in Saliva using LC-MS/MS with this compound Internal Standard

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso guvacoline in human saliva.

1. Materials and Reagents

  • N-Nitroso guvacoline analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human saliva (blank matrix)

  • Solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the appropriate solvent.

3. Sample Preparation

  • Thaw frozen saliva samples to room temperature.

  • To 1 mL of saliva, add a known amount of the this compound internal standard spiking solution.

  • Perform a protein precipitation step by adding a sufficient volume of ice-cold acetonitrile, vortex, and centrifuge.

  • The supernatant can be further cleaned up using a solid-phase extraction (SPE) procedure optimized for nitrosamine (B1359907) extraction.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both N-Nitroso guvacoline and this compound to ensure specificity.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso guvacoline to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the concentration of N-Nitroso guvacoline in the saliva samples by applying the peak area ratio to the linear regression equation of the calibration curve.

Visualizing the Metabolic Pathway and Analytical Workflow

To better understand the context of N-Nitroso guvacoline analysis, the following diagrams illustrate the metabolic formation of N-Nitroso guvacoline and a typical analytical workflow.

Arecoline Arecoline Guvacoline Guvacoline Arecoline->Guvacoline Hydrolysis NNitrosoGuvacoline N-Nitroso Guvacoline Guvacoline->NNitrosoGuvacoline Nitrosation

Caption: Metabolic Conversion of Arecoline to N-Nitroso Guvacoline.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Saliva Saliva Sample Spike Spike with This compound Saliva->Spike SPE Solid-Phase Extraction Spike->SPE Extract Final Extract SPE->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Analytical Workflow for N-Nitroso Guvacoline Quantification.

References

Safety Operating Guide

Proper Disposal of N-Nitroso Guvacoline-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and proper disposal of N-Nitroso guvacoline-d4, a deuterated N-nitroso compound used in research and drug development. This information is intended for researchers, scientists, and laboratory professionals to ensure the safe handling and disposal of this potentially hazardous chemical.

This compound, like other N-nitroso compounds, is classified as a potential carcinogen and is harmful if swallowed.[1] Adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for the deuterated form was not publicly available, the following procedures are based on information for the non-deuterated analogue, general guidelines for N-nitroso compounds, and established chemical decontamination methods from scientific literature.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review all available safety information and to have a clear disposal plan.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Ingestion Immediately call a poison control center or doctor. Do not induce vomiting.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact Flush eyes with plenty of water for at least 15 minutes.
Inhalation Move to fresh air.

Disposal Procedures

Disposal of this compound must comply with all local, regional, national, and international regulations for hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be stored in a secure, well-ventilated area away from incompatible materials.

Step 2: Chemical Decontamination (Recommended for Bulk Quantities)

For larger quantities of this compound waste, chemical decontamination to degrade the N-nitroso compound is a recommended practice before final disposal. A proven method for the destruction of N-nitroso compounds involves the use of aluminum-nickel alloy powder.[4][5]

Experimental Protocol for Decontamination:

An improved procedure for the chemical decontamination of N-nitroso compounds involves treatment with aluminum-nickel alloy powder in a basic medium.[4] This method has been shown to achieve at least 99.98% destruction of the tested nitrosamides.[4]

Materials:

  • Waste containing this compound

  • Aluminum-nickel alloy powder

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • Place the this compound waste in the reaction vessel.

  • While stirring, slowly add the aluminum-nickel alloy powder.

  • Gradually increase the basicity of the medium by adding the NaOH or KOH solution. Monitor the pH to maintain strongly basic conditions.

  • Allow the reaction to proceed until the N-nitroso compound is completely degraded. The completeness of the reaction can be verified by analytical methods such as chromatography.

  • Once the reaction is complete, the resulting mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.

Another documented method for the decontamination of N-nitrosamines is the use of a 1:1 solution of hydrobromic acid and acetic acid.[6] However, this method involves the use of highly corrosive acids and should only be performed by trained personnel in a controlled laboratory setting.

Step 3: Final Disposal

  • All waste, whether decontaminated or not, must be disposed of through a licensed hazardous waste disposal company.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Follow all institutional and regulatory procedures for the final disposal of the hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_collection Collect Waste in Designated Hazardous Waste Container start->waste_collection assess_quantity Assess Quantity of Waste waste_collection->assess_quantity small_quantity Small Quantity (e.g., contaminated consumables) assess_quantity->small_quantity Trace amounts bulk_quantity Bulk Quantity (e.g., unused reagent) assess_quantity->bulk_quantity Significant amount final_disposal Dispose of as Hazardous Waste via Licensed Contractor small_quantity->final_disposal chemical_decon Chemical Decontamination (e.g., Al/Ni alloy method) bulk_quantity->chemical_decon chemical_decon->final_disposal end End: Proper Disposal Complete final_disposal->end

References

Personal protective equipment for handling N-Nitroso guvacoline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Nitroso guvacoline-d4. Given that its non-deuterated counterpart, N-Nitroso guvacoline, is classified as a suspected carcinogen, this compound should be handled with extreme caution in a controlled laboratory environment.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

N-Nitroso compounds are a class of chemicals that are often carcinogenic.[2][3] Therefore, minimizing exposure is paramount. The following personal protective equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[4][5] Change gloves immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[5] A face shield should be worn if there is a splash hazard.[5]
Body Protection A fully buttoned lab coat, preferably a disposable one.[6] Consider a chemical-resistant apron for larger quantities.[7]
Respiratory Protection All handling of solid or volatile this compound should be conducted within a certified chemical fume hood.[4][7]
Footwear Closed-toe shoes are required in the laboratory.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to prevent contamination and exposure.

Step 1: Designated Work Area

  • All work with this compound must be performed in a designated area within a laboratory.[6]

  • This area should be clearly marked with warning signs indicating the presence of a suspected carcinogen.

Step 2: Preparation and Weighing

  • Handle the compound in the smallest quantities necessary for the experiment.[7]

  • Weighing of the solid compound should be done in a ventilated containment such as a fume hood to avoid inhalation of particles.[7]

  • Use the tare method on an analytical balance to minimize contamination.[7]

Step 3: Solution Preparation

  • Prepare solutions within a chemical fume hood.[4]

  • When dissolving, add the solvent slowly to the compound to avoid splashing.

  • For deuterated compounds, it is best to handle and store them under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination.[8]

  • Methanol is a common solvent for creating stock solutions of deuterated standards.[8]

Step 4: Storage

  • Store this compound in a clearly labeled, tightly sealed container.

  • For long-term storage, temperatures of -20°C are often recommended for deuterated compounds.[8]

  • Protect the compound from light by using amber vials or storing it in the dark to prevent photodegradation.[3][8]

  • Store in a locked and designated cabinet away from incompatible materials.[9][10]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation

  • All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[4]

  • Collect all solid and liquid waste in separate, clearly labeled, and leak-proof containers.

Step 2: Decontamination

  • Decontaminate all non-disposable equipment (e.g., glassware, spatulas) after use.

  • Work surfaces within the fume hood should be decontaminated after each procedure.[4]

Step 3: Chemical Inactivation (where applicable)

  • Chemical degradation methods for N-nitroso compounds can be employed. One such method involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces them to less harmful amines.[11] However, these procedures should only be carried out by trained personnel.

Step 4: Final Disposal

  • Dispose of all waste through your institution's hazardous waste management program.[4]

  • Do not pour any waste containing this compound down the drain.[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound Using Tare Method prep_area->prep_weigh handle_solution Prepare Solution in Fume Hood prep_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.